IPN60090
Description
IPN-60090 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZIZWHNLQFAS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IPN60090: A Technical Guide to a First-in-Class Glutaminase-1 Inhibitor and its Role in Glutaminolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 is an orally active and highly selective small-molecule inhibitor of glutaminase (B10826351) 1 (GLS1), a critical enzyme in the metabolic pathway of glutaminolysis.[1][2][3] Dysregulation of cellular metabolism is a recognized hallmark of cancer, and many tumors exhibit a strong dependence on glutamine for survival and proliferation.[4] GLS1 catalyzes the conversion of glutamine to glutamate (B1630785), a key step that fuels the tricarboxylic acid (TCA) cycle, supports macromolecule biosynthesis, and helps maintain redox homeostasis in cancer cells.[1][4] By inhibiting GLS1, this compound disrupts these vital cellular processes, leading to anti-tumor effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a potent and selective inhibitor of the kidney-type glutaminase (GLS1). There are two major isoforms of glutaminase, GLS1 and GLS2 (liver-type). This compound demonstrates high selectivity for GLS1 with no significant activity against GLS2.[1][2][3] This selectivity is crucial as GLS1 is the predominant isoform expressed in many cancer types. The inhibition of GLS1 by this compound leads to a depletion of intracellular glutamate and a subsequent reduction in the production of downstream metabolites essential for tumor cell growth and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 31 nM | Purified recombinant human GLS1 (GAC isoform) | [1][2][3] |
| IC50 | >50,000 nM | GLS2 | [1][2][3] |
| IC50 | 26 nM | A549 cell proliferation | [2][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference |
| H460 NSCLC Xenograft | 100 mg/kg this compound, oral, twice daily for 30 days | 28% tumor growth inhibition (monotherapy) | [2][3] |
| H460 NSCLC Xenograft | 100 mg/kg this compound + TAK228, oral, twice daily for 30 days | 85% tumor growth inhibition (combination) | [2][3] |
Table 3: Phase I Clinical Trial Data for this compound (NCT03894540)
| Dose Level | Glutamate/Glutamine Ratio Inhibition in PBMCs (C1D14 vs. Baseline) | Best RECIST v1.1 Response (N=20) | Reference |
| 120 mg BID | 82.5% (P<0.0001) | Stable Disease (SD) in 17 patients | [5] |
| 180 mg BID | 83.9% (P<0.0001) | Disease Control Rate at 12 weeks: 60% | [5] |
| 240 mg BID | 85.3% (P<0.0001) | [5] |
Signaling Pathways
The anti-tumor activity of this compound is intrinsically linked to the disruption of key signaling pathways that are dependent on glutamine metabolism.
Glutaminolysis Pathway and this compound Inhibition
Glutaminolysis is a central metabolic pathway in many cancer cells. The following diagram illustrates the core pathway and the point of inhibition by this compound.
Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.
Downstream Effects of GLS1 Inhibition
The inhibition of GLS1 by this compound has several downstream consequences that contribute to its anti-cancer effects. These include the disruption of the TCA cycle, reduced biosynthesis of macromolecules, and altered redox balance.
Caption: Downstream consequences of GLS1 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
GLS1 Dual-Coupled Enzyme Assay
This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to a detectable signal.
Workflow:
Caption: Workflow for the GLS1 dual-coupled enzyme assay.
Methodology:
-
Reagents:
-
Purified recombinant human GLS1 (GAC isoform)
-
L-Glutamine
-
This compound (or other test inhibitors)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add purified GLS1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding L-glutamine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add the coupling reaction mixture containing GDH and NAD+.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the production of NADH by monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
A549 Cell Proliferation Assay (Resazurin-Based)
This assay assesses the effect of this compound on the proliferation of the A549 non-small cell lung cancer cell line.
Methodology:
-
Cell Culture:
-
Culture A549 cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours.
-
Add Resazurin solution (e.g., 10% of the well volume) to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the reduced product (resorufin) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
H460 Non-Small Cell Lung Cancer Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of this compound.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
-
Procedure:
-
Subcutaneously inject H460 cells (e.g., 1 x 106 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose (B11928114) in sterile water).[1]
-
Administer this compound orally (e.g., 100 mg/kg, twice daily) or vehicle control for the duration of the study (e.g., 30 days).[2][3]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of glutamine and glutamate levels).
-
Measurement of Intracellular Glutamine and Glutamate Levels
This method is used to assess the target engagement of this compound by measuring the levels of its substrate and product.
Methodology:
-
Sample Preparation:
-
For cultured cells, wash the cells with ice-cold PBS and lyse them.
-
For tumor tissue, homogenize the tissue in an appropriate buffer on ice.
-
-
Extraction:
-
Perform a metabolite extraction using a method such as methanol/chloroform/water extraction.
-
-
Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the absolute concentrations of glutamine and glutamate by comparing to a standard curve.
-
CLIA-Certified Immunohistochemistry (IHC) for ASNS
Low expression of asparagine synthetase (ASNS) has been identified as a potential biomarker for sensitivity to GLS1 inhibitors.[6][7]
Methodology:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for ASNS.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Interpretation:
-
Score the staining intensity and percentage of positive tumor cells. A pre-defined scoring system is used to classify tumors as ASNS-low or ASNS-high.
-
Conclusion
This compound is a promising, highly selective GLS1 inhibitor with demonstrated preclinical and early clinical activity. Its mechanism of action, centered on the disruption of glutaminolysis, targets a key metabolic vulnerability in a variety of cancers. The identification of predictive biomarkers, such as low ASNS expression, will be crucial for patient stratification and the successful clinical development of this compound. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this novel therapeutic agent.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
The Discovery and Development of IPN60090: A Selective GLS-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IPN60090, also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS-1) that has advanced into clinical development for the treatment of solid tumors.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the scientific rationale for targeting GLS-1 in oncology, the lead optimization process that led to the identification of this compound, its pharmacokinetic and pharmacodynamic properties, and the methodologies of the key experiments conducted. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting Glutamine Metabolism in Cancer
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.[2] One such critical pathway is the utilization of glutamine, which is catabolized by the mitochondrial enzyme glutaminase (B10826351) (GLS) to produce glutamate (B1630785) and ammonia.[3][4] Glutamate is a key metabolite that feeds into the tricarboxylic acid (TCA) cycle for energy production, contributes to the synthesis of glutathione (B108866) for redox balance, and serves as a building block for nucleotides and amino acids.[2] GLS-1, one of the two isoforms of glutaminase, is overexpressed in various cancers and has been identified as a promising therapeutic target.[2][3] Inhibition of GLS-1 can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[2]
Several GLS-1 inhibitors have been developed, with some, like CB-839 (telaglenastat), advancing to later-stage clinical trials.[2] However, these early inhibitors often possessed suboptimal physicochemical and pharmacokinetic properties, necessitating high doses.[2] This created an opportunity for the discovery of next-generation GLS-1 inhibitors with improved drug-like properties.
The development of this compound was initiated by a team of scientists at The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division, specifically within the Institute for Applied Cancer Science (IACS) and Translational Research to Advance Therapeutics and Innovation in Oncology (TRACTION) platforms.[1] The program was subsequently licensed to Ipsen Biopharmaceuticals in 2018 for further development.[1] The primary goal of the program was to identify a potent and selective GLS-1 inhibitor with excellent pharmacokinetic properties suitable for oral administration.[2][5]
The Role of GLS-1 in Cancer Metabolism
The signaling pathway of glutamine metabolism highlights the central role of GLS-1 and the therapeutic rationale for its inhibition.
Caption: Glutamine metabolism pathway and the inhibitory action of this compound on GLS-1.
Discovery and Lead Optimization of this compound
The discovery of this compound began with a lead compound, BPTES (compound 2), a known GLS-1 inhibitor.[2] The research program focused on enhancing the metabolic stability and solubility of this lead compound to develop a clinical candidate with superior pharmacokinetic properties.[2] This effort culminated in the identification of compound 27, which was later named this compound.[2][5]
The logical workflow for the discovery of this compound is depicted below.
Caption: The drug discovery workflow leading to this compound.
Preclinical Profile of this compound
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of the GLS-1 enzyme. The in vitro activity of this compound and its precursors was evaluated using a recombinant human GLS-1 enzyme assay.
| Compound | GLS-1 Enzyme IC50 (nM) |
| BPTES (Compound 2) | 25 |
| CB-839 (Compound 4) | 16 |
| This compound (Compound 27) | 8 |
| Data sourced from the Journal of Medicinal Chemistry.[5] |
Cellular Activity
The anti-proliferative effects of this compound were assessed in various cancer cell lines. A notable sensitivity was observed in lung cancer cells with mutations in KEAP1 and NFE2L2, genes that regulate the response to oxidative stress.[1]
| Cell Line | Cancer Type | Key Mutations | A549 Assay IC50 (nM) |
| A549 | Lung Cancer | KEAP1 mutant | 11 |
| Data represents a key finding from preclinical studies.[5] |
Pharmacokinetics
A primary objective of the this compound discovery program was to develop a compound with excellent oral bioavailability and pharmacokinetic properties.[2][6] Preclinical studies in multiple species confirmed the favorable pharmacokinetic profile of this compound.
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| Mouse | 10 | 0.5 | 1800 | 4500 | 100 |
| Rat | 10 | 1 | 2200 | 11000 | 85 |
| Dog | 3 | 2 | 1100 | 8800 | 100 |
| Pharmacokinetic parameters of this compound in preclinical species.[2] |
In Vivo Efficacy
The antitumor activity of this compound was demonstrated in preclinical xenograft models of lung and ovarian cancer.[1] These studies also helped identify potential biomarkers of response.[1]
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial for patients with advanced solid tumors.[1][7] The trial employs a biomarker-driven approach to select patients who are most likely to respond to treatment.[1]
The design of the ongoing Phase I trial is as follows:
Caption: Overview of the Phase I clinical trial design for this compound.
Initial data from the clinical trial have shown that this compound effectively inhibits GLS-1 activity in peripheral blood mononuclear cells (PBMCs) of patients.[1] Future plans include investigating this compound in combination with other anti-cancer agents, such as checkpoint inhibitors and chemotherapy.[1]
Experimental Protocols
Recombinant Human GLS-1 Enzyme Assay
-
Enzyme: Recombinant human GLS-1 was expressed and purified.
-
Substrate: L-glutamine.
-
Assay Principle: The assay measures the production of glutamate from glutamine by GLS-1. The amount of glutamate produced is determined using a coupled enzymatic reaction with glutamate dehydrogenase, which results in the production of NADH, detectable by absorbance at 340 nm.
-
Procedure: The assay was performed in a 96-well plate format. A reaction mixture containing buffer, co-factors, and the test compound (this compound or precursors) at various concentrations was pre-incubated. The reaction was initiated by the addition of GLS-1 and L-glutamine. The plate was incubated at room temperature, and the absorbance at 340 nm was measured over time.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
A549 Cell Proliferation Assay
-
Cell Line: A549 human lung carcinoma cells.
-
Assay Principle: This assay measures the effect of the test compound on cell viability and proliferation.
-
Procedure: A549 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compound or vehicle control. After a 72-hour incubation period, cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was measured, and the IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a non-linear regression model.
In Vivo Pharmacokinetic Studies
-
Animal Models: Male Sprague-Dawley rats, male beagle dogs, and male CD-1 mice were used.
-
Drug Administration: this compound was administered intravenously (IV) and orally (PO) to determine key pharmacokinetic parameters, including bioavailability.
-
Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%) were calculated using non-compartmental analysis.
Peripheral Blood Mononuclear Cell (PBMC) Pharmacodynamic Assay
-
Sample Collection: Whole blood samples were collected from patients at specified time points during the clinical trial.
-
PBMC Isolation: PBMCs were isolated from whole blood using density gradient centrifugation.
-
Assay Principle: This assay assesses the level of GLS-1 target engagement by measuring glutamine metabolism in PBMCs.[7][8] 13C-labeled glutamine is used as a tracer.
-
Procedure: Isolated PBMCs were incubated with 13C-labeled glutamine. The cells were then lysed, and the levels of 13C-labeled glutamate were measured by LC-MS/MS.
-
Data Analysis: The inhibition of GLS-1 activity was determined by comparing the amount of 13C-glutamate produced in post-dose samples to pre-dose samples.
Conclusion
This compound is a promising, clinical-stage, selective GLS-1 inhibitor with excellent physicochemical and pharmacokinetic properties.[2][6][9] Its discovery and development have been guided by a clear understanding of the role of glutamine metabolism in cancer and a focused effort to improve upon earlier generations of GLS-1 inhibitors. The ongoing Phase I clinical trial, which incorporates a biomarker-driven strategy, will be crucial in determining the therapeutic potential of this compound in patients with advanced solid tumors.[1][7] The data and methodologies presented in this guide provide a comprehensive overview of the research and development of this novel anti-cancer agent.
References
- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Pivotal Role of Glutaminase 1 (GLS1) in Tumor Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the dependence on glutamine, a phenomenon termed "glutamine addiction." At the heart of this addiction lies Glutaminase (B10826351) 1 (GLS1), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785). This reaction is the gateway for glutamine's carbon and nitrogen to enter central metabolic pathways, fueling bioenergetics, biosynthesis, and redox homeostasis. The overexpression of GLS1 is a common feature across a wide array of human cancers and is frequently associated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of GLS1 in tumor metabolism, detailing its regulation, the consequences of its activity, and methodologies to study its function.
Introduction: The Glutamine Addiction of Cancer
Normal cells can synthesize sufficient glutamine, a non-essential amino acid. However, many tumor cells become "conditionally essential" for glutamine, exhibiting a high rate of glutamine uptake and catabolism.[1] This glutamine addiction serves several critical functions for cancer cells:
-
Anaplerosis: Glutamine-derived glutamate is converted to α-ketoglutarate, which replenishes the tricarboxylic acid (TCA) cycle. This is crucial for generating ATP and providing precursors for the synthesis of other biomolecules.[1]
-
Biosynthesis: The carbon and nitrogen from glutamine are incorporated into the synthesis of nucleotides, non-essential amino acids, and fatty acids, all of which are essential for building new cells.[2][3]
-
Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), the primary intracellular antioxidant. GSH protects cancer cells from the high levels of reactive oxygen species (ROS) generated during rapid metabolism and proliferation.[4]
The Central Enzyme: Glutaminase 1 (GLS1)
GLS1 is a key mitochondrial enzyme that exists in two main splice variants: the kidney-type (KGA) and the glutaminase C (GAC).[2][3] Both isoforms are frequently overexpressed in a variety of cancers.[5] The GAC isoform is reported to be more enzymatically active and is the predominant isoform in many cancer types.[6] The fundamental reaction catalyzed by GLS1 is the hydrolysis of glutamine to glutamate and ammonia, which is the first and rate-limiting step of glutaminolysis.[7]
Quantitative Data on GLS1 in Cancer
Upregulation of GLS1 Expression in Human Cancers
Numerous studies have demonstrated the significant upregulation of GLS1 expression in various tumor tissues compared to their normal counterparts. This overexpression is often correlated with tumor progression and poor patient outcomes.
| Cancer Type | Upregulation of GLS1 | Reference |
| Colorectal Cancer | Significantly higher mRNA and protein levels in tumor vs. normal tissue. | [5] |
| Hepatocellular Carcinoma | Significantly increased expression in HCC tissues. | [8] |
| Head and Neck Squamous Cell Carcinoma | Higher GLS1 mRNA levels in tumor tissue. | [5] |
| Gastric Cancer | Overexpressed in a significant portion of diffuse gastric carcinoma samples. | [5][9] |
| Breast Cancer | Frequently overexpressed, particularly in triple-negative breast cancer. | [10] |
| Glioblastoma | Higher GLS1 expression compared to normal brain tissue. | [5] |
Potency of GLS1 Inhibitors in Cancer Cell Lines
The development of small molecule inhibitors targeting GLS1 has provided valuable tools for research and potential therapeutic agents. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these inhibitors in various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 | Reference |
| CB-839 (Telaglenastat) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~33 nM | [11] |
| CB-839 (Telaglenastat) | PC-3 (Prostate Cancer) | < 0.1 µM | [12] |
| BPTES | MDA-MB-231 (Triple-Negative Breast Cancer) | ~2.4 µM | [11] |
| Compound 968 | Lung Squamous Cell Carcinoma (Gln-dependent lines) | 5-20 µM (growth inhibition) |
Metabolic Consequences of GLS1 Inhibition
Inhibition of GLS1 leads to significant alterations in the metabolic landscape of cancer cells, providing insights into the downstream effects of blocking glutaminolysis.
| Metabolite | Expected Change upon GLS1 Inhibition | Reference |
| Glutamine | Increase | [13] |
| Glutamate | Decrease | [13] |
| α-Ketoglutarate | Decrease | [13] |
| TCA Cycle Intermediates (e.g., Succinate, Fumarate, Malate) | Decrease | [13] |
| Aspartate | Decrease | |
| Glutathione (GSH) | Decrease | [4] |
| Nucleotides (e.g., AMP, UMP) | Decrease |
Regulation of GLS1 in Tumors
The expression and activity of GLS1 are tightly regulated by key oncogenic signaling pathways, ensuring that glutamine metabolism is coupled to the cell's growth and proliferation signals.
The c-Myc-GLS1 Axis: A Positive Feedback Loop
The oncogenic transcription factor c-Myc is a master regulator of cellular metabolism and plays a crucial role in upregulating GLS1 expression. c-Myc can directly bind to the GLS1 promoter to enhance its transcription. Furthermore, a positive feedback loop exists where GLS1 activity, by sustaining the TCA cycle and providing metabolic intermediates, can in turn stabilize c-Myc protein, further driving glutaminolysis.
Regulation by mTORC1 Signaling
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. mTORC1 signaling promotes glutamine metabolism by upregulating GLS1 expression, at least in part, through its effects on c-Myc. This ensures that nutrient availability is coordinated with the anabolic processes required for cell growth.
Regulation by AMPK Signaling
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). While often acting as a metabolic checkpoint to inhibit anabolic processes, the role of AMPK in regulating glutaminolysis can be context-dependent. Some studies suggest that under glucose-deprived conditions, AMPK can promote glutaminolysis to maintain cellular energy levels.
Interaction with Other Metabolic Pathways
The glutamate produced by GLS1 is a central metabolic hub that connects glutaminolysis with several other key metabolic pathways.
-
Fatty Acid Synthesis: Glutamine-derived carbon can be a significant source for the synthesis of fatty acids, particularly under hypoxic conditions or when mitochondrial pyruvate (B1213749) import is impaired.[4]
-
Nucleotide Synthesis: The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7]
Experimental Protocols
Western Blot Analysis of GLS1 Protein Expression
Objective: To determine the relative expression levels of GLS1 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GLS1 (e.g., from Proteintech or Cell Signaling Technology)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLS1 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
GLS1 Activity Assay
Objective: To measure the enzymatic activity of GLS1 in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
GLS1 activity assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 0.2 mM EDTA, 20 mM L-glutamine, 150 mM KPO4)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as for Western blotting.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the GLS1 activity assay buffer.
-
Initiate Reaction: Start the reaction by adding L-glutamine. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).
-
Glutamate Detection: Add GDH and NAD+ to the wells. The GDH will convert the glutamate produced by GLS1 to α-ketoglutarate, reducing NAD+ to NADH.
-
Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADH produced and thus to the GLS1 activity.
-
Analysis: Calculate GLS1 activity based on a standard curve generated with known concentrations of glutamate.
Cell Viability Assay (Crystal Violet)
Objective: To assess the effect of GLS1 inhibition on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
GLS1 inhibitor (e.g., CB-839)
-
Crystal violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the GLS1 inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10 minutes.
-
Stain the cells with crystal violet solution for 10-20 minutes.
-
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Transwell Invasion Assay
Objective: To evaluate the effect of GLS1 inhibition on the invasive capacity of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
GLS1 inhibitor
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Protocol:
-
Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Resuspend cancer cells in serum-free medium, with or without the GLS1 inhibitor.
-
Seeding: Seed the cells in the upper chamber of the Transwell insert.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 12-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of invaded cells in several random fields.
Chromatin Immunoprecipitation (ChIP) Assay for c-Myc Binding to the GLS1 Promoter
Objective: To determine if c-Myc directly binds to the promoter region of the GLS1 gene.
Materials:
-
Cancer cells
-
Formaldehyde (B43269) for cross-linking
-
Glycine for quenching
-
Lysis buffer
-
Sonication equipment
-
Antibody against c-Myc
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the GLS1 promoter and a negative control region
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against c-Myc overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the putative c-Myc binding site in the GLS1 promoter and a negative control region.
-
Analysis: An enrichment of the GLS1 promoter sequence in the c-Myc immunoprecipitated DNA compared to the negative control and input DNA indicates direct binding.
Conclusion and Future Directions
GLS1 is undeniably a central player in the metabolic reprogramming of cancer cells, fueling their growth, proliferation, and survival. Its frequent overexpression in a multitude of cancers and its association with poor prognosis underscore its significance as a high-value therapeutic target. The development of potent and selective GLS1 inhibitors has opened new avenues for cancer therapy. Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to respond to GLS1-targeted therapies. Furthermore, exploring combination therapies that target GLS1 alongside other metabolic vulnerabilities or conventional cancer treatments holds great promise for improving patient outcomes. A deeper understanding of the intricate regulatory networks governing GLS1 expression and activity will continue to unveil novel strategies to combat cancer by targeting its metabolic engine.
References
- 1. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial localization and structure-based phosphate activation mechanism of Glutaminase C with implications for cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing Cell-Based Assays for the GLS-1 Inhibitor IPN60090: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 is a potent and selective clinical-stage inhibitor of Glutaminase-1 (GLS-1), a critical enzyme in cancer cell metabolism.[1][2][3][4] GLS-1 catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis pathway that provides rapidly proliferating tumor cells with essential intermediates for energy production and biosynthesis.[1][5][6] By inhibiting GLS-1, this compound disrupts these metabolic processes, leading to reduced cancer cell growth and survival.
This document provides detailed application notes and optimized protocols for cell-based assays to evaluate the efficacy of this compound. These protocols are designed to be a starting point for researchers and can be further adapted to specific cell lines and experimental needs.
Signaling Pathway of GLS-1 in Cancer Metabolism
Glutaminase-1 is a key enzyme in the metabolic reprogramming of cancer cells. The pathway diagram below illustrates the central role of GLS-1 in converting glutamine to glutamate, which then feeds into the TCA cycle and supports the synthesis of glutathione (B108866) (GSH), a critical antioxidant.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic importance of the glutaminase II pathway in normal and cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using IPN60090 in Mouse Models
Introduction
IPN60090 (also known as Compound 27) is a potent and selective clinical-stage inhibitor of Glutaminase-1 (GLS-1).[1][2][3] GLS-1 is a critical enzyme in cancer metabolism, responsible for converting glutamine into glutamate (B1630785), a key nutrient for rapidly proliferating tumor cells.[1][4] By inhibiting GLS-1, this compound disrupts cancer cell metabolism, leading to reduced proliferation and survival.[1] This document provides a summary of preclinical data and detailed protocols for utilizing this compound in various mouse models of cancer, intended for researchers, scientists, and drug development professionals.
Application Notes
Mechanism of Action
Glutaminase-1 is a mitochondrial enzyme that catalyzes the first step in glutaminolysis. The glutamate produced is a precursor for the synthesis of several crucial molecules, including α-ketoglutarate (α-KG) which replenishes the Tricarboxylic Acid (TCA) cycle, and glutathione, a key antioxidant that regulates cellular redox balance.[1] Many tumors exhibit a high dependence on glutamine ("glutamine addiction") to sustain their metabolic demands for energy and building blocks.[5] this compound acts as an allosteric inhibitor of GLS-1, effectively blocking these downstream metabolic pathways and hampering the growth of glutamine-dependent tumors.[1][6]
Preclinical In Vivo Activity
This compound has demonstrated significant anti-tumor efficacy in various preclinical mouse models, both as a monotherapy and in combination with other agents. It is characterized by excellent pharmacokinetic properties, achieving high oral exposures and robust target engagement in vivo.[1][2]
-
Monotherapy: In xenograft models such as the H460 non-small cell lung cancer (NSCLC) line and the Ru337 NSCLC patient-derived xenograft (PDX) model, oral administration of this compound led to significant tumor growth inhibition.[1]
-
Combination Therapy: The therapeutic potential of this compound is enhanced when used in combination.
-
With mTOR Inhibitors: Synergistic effects have been observed when combined with dual TORC1/2 inhibitors like TAK-228.[1]
-
With Checkpoint Inhibitors: this compound enhances the efficacy of anti-PD1 therapy in syngeneic mouse models.[7] This effect is partly attributed to an increase in glutamine in the tumor microenvironment, which supports T-cell activation, and a favorable shift in the immune cell population, specifically a depletion of regulatory T-cells (Tregs) and an increased CD8+ T-cell to Treg ratio.[7]
-
Data Presentation
Table 1: this compound Monotherapy Efficacy and Target Engagement
| Mouse Model | Tumor Type | Dose (Oral) | Vehicle | Key Outcomes | Reference |
| H460 Xenograft (NSG mice) | Non-Small Cell Lung Cancer | 25-100 mg/kg BID | 0.5% aqueous methylcellulose (B11928114) | Dose-dependent increase in Glutamate:Glutamine ratio, indicating target engagement. | [1] |
| Ru337 PDX | Non-Small Cell Lung Cancer | 100 mg/kg BID | Not Specified | Robust tumor growth inhibition. | [1] |
| H2122 Xenograft | Non-Small Cell Lung Cancer | 100 mg/kg BID | Not Specified | Efficacy similar to CB-839 at 250 mg/kg BID. | [1] |
Table 2: this compound Combination Therapy Efficacy
| Combination Agent | Mouse Model | Tumor Type | This compound Dose (Oral) | Key Outcomes | Reference |
| TAK-228 (mTORC1/2 Inhibitor) | Ru337 PDX | Non-Small Cell Lung Cancer | 100 mg/kg BID | Significant tumor growth inhibition. | [1] |
| Anti-PD1 Antibody | Syngeneic models | Not Specified | Not Specified | Enhanced anti-tumor immune response; depletion of Tregs; increased CD8+/Treg ratio. | [7] |
Table 3: Pharmacokinetic and Pharmacodynamic Data in Mice
| Mouse Strain | Dose (Oral) | Parameter | Value | Reference |
| CD-1 (Female) | 10 mg/kg | Cmax | 1.1 µM | [1] |
| CD-1 (Female) | 10 mg/kg | AUClast | 5.3 µM·h | [1] |
| CD-1 (Female) | 10 mg/kg | Bioavailability (F%) | 49% | [1] |
| H460 Xenograft | 50-250 mg/kg | Free Plasma Conc. | 0.058–0.316 µM | [1] |
Experimental Protocols
Protocol 1: Evaluating this compound Monotherapy in an NSCLC Patient-Derived Xenograft (PDX) Mouse Model
This protocol describes a study to assess the anti-tumor efficacy of this compound as a monotherapy in an immunodeficient mouse model bearing a patient-derived non-small cell lung cancer tumor.
1. Materials
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG)).
-
Tumor Model: Patient-derived xenograft fragments (e.g., Ru337 NSCLC model).
-
Test Article: this compound (bis-hydrochloride salt).
-
Vehicle Control: 0.5% (w/v) methylcellulose in sterile water.
-
Equipment: Calipers, analytical balance, oral gavage needles, sterile surgical equipment.
2. Methodology
-
Tumor Implantation:
-
Anesthetize mice according to approved institutional protocols.
-
Surgically implant a small fragment (~20-30 mm³) of the PDX tumor subcutaneously into the right flank of each mouse.
-
Monitor mice for post-operative recovery.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow, measuring volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length × Width²) / 2.
-
When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=6-10 mice/group), ensuring even distribution of tumor sizes.
-
Group 1: Vehicle Control (0.5% methylcellulose)
-
Group 2: this compound (e.g., 100 mg/kg)
-
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle on each day of dosing. For a 100 mg/kg dose, this may be a 10 mg/mL suspension administered at 10 mL/kg.
-
Administer the prepared formulation or vehicle control orally (p.o.) via gavage twice daily (BID) at approximately 12-hour intervals.
-
-
Monitoring and Endpoints:
-
Record body weight and tumor volume 2-3 times per week.
-
Monitor animals daily for any signs of toxicity or distress.
-
The primary endpoint is tumor growth inhibition (TGI). Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).
-
At the end of the study, collect terminal tumors and plasma for pharmacodynamic (e.g., Glutamate:Glutamine ratio) and pharmacokinetic analysis, respectively.
-
Protocol 2: Evaluating this compound with Anti-PD1 in a Syngeneic Mouse Model
This protocol is designed to test the hypothesis that this compound can enhance the efficacy of immune checkpoint blockade in an immunocompetent mouse model.
1. Materials
-
Animals: 6-8 week old female immunocompetent mice (e.g., C57BL/6J).
-
Tumor Model: A syngeneic tumor cell line that is poorly responsive to anti-PD1 monotherapy (e.g., MC38 colon adenocarcinoma).
-
Test Articles:
-
This compound.
-
Anti-mouse PD1 antibody (or isotype control).
-
-
Vehicles/Diluents:
-
0.5% methylcellulose for this compound.
-
Sterile PBS for antibody.
-
2. Methodology
-
Tumor Implantation:
-
Inject a suspension of syngeneic tumor cells (e.g., 1 x 10⁶ MC38 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
When tumors are palpable and reach an average volume of ~100 mm³, randomize mice into four treatment groups (n=10 mice/group).
-
Group 1: Vehicle + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle + Anti-PD1
-
Group 4: this compound + Anti-PD1
-
-
-
Drug Administration:
-
This compound: Administer orally (p.o.) via gavage twice daily (BID).
-
Anti-PD1: Administer intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., every 3-4 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Primary endpoints include tumor growth delay, overall survival, and the percentage of tumor-free mice.
-
At study completion (or at an interim timepoint), a subset of tumors can be harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating lymphocytes (TILs), specifically CD8+ T-cells and Tregs.
-
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for IPN60090 Formulation and Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, this compound disrupts the anaplerotic flux into the tricarboxylic acid (TCA) cycle and the production of essential intermediates for cell proliferation and redox balance.[1] Currently in Phase I clinical trials for solid tumors, this compound has demonstrated excellent physicochemical and pharmacokinetic properties in preclinical studies, making it a promising therapeutic candidate.[1][3][4] These application notes provide detailed protocols for the formulation of this compound for animal dosing, based on published preclinical data and established methodologies for poorly soluble compounds.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison. These properties are critical for designing appropriate formulation and dosing strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| GLS-1 IC₅₀ | 31 nM | [5] |
| A549 Cell Proliferation IC₅₀ | 26 nM | [5] |
| Aqueous Solubility (pH 7.4) | <1 µM (for early analogs) | [1] |
| GLS-2 IC₅₀ | >50,000 nM | [5] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cₘₐₓ (µM) | t₁/₂ (hours) | F% | CL (mL/min/kg) | Reference |
| Mouse | p.o. | 10 mg/kg | 19 | 1 | 89 | 4.1 | [5][6][7] |
| Mouse | i.v. | 3 mg/kg | - | 1 | - | 4.1 | [5][6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Experimental Protocols
Given that this compound has low aqueous solubility, appropriate formulation is critical for achieving adequate exposure in animal studies.[1] The following protocols are based on a successful preclinical study and common practices for poorly soluble compounds.[1][8][9][10][11][12]
Protocol 1: Methylcellulose Suspension for Oral Dosing (Based on a Published Preclinical Study)
This protocol was used in a patient-derived xenograft (PDX) mouse model.[1]
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Appropriate sized vials
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to heated water (60-70°C) while stirring, and then allowing it to cool to form a clear solution.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 100 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you would need a 10 mg/mL suspension.
-
Wetting the Powder: Place the weighed this compound in a mortar. Add a small amount of the methylcellulose vehicle to wet the powder and form a uniform paste. This step is crucial to prevent clumping.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously triturating or homogenizing until a fine, uniform suspension is achieved.
-
Final Mixing: Transfer the suspension to a vial with a stir bar and stir continuously on a stir plate until administration to ensure homogeneity.
-
Administration: Administer the suspension to the animals via oral gavage at the predetermined dose volume. The preclinical study cited used a dose of 100 mg/kg administered twice daily.[1]
Protocol 2: Solubilization using Co-solvents for Oral or Injectable Dosing
This protocol is based on formulations provided by commercial suppliers and is suitable for achieving a clear solution.[6]
Materials:
-
This compound dihydrochloride (B599025) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 50 mg/mL stock can be prepared.
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: Add the this compound DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration. The final formulation will contain 10% DMSO. For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the prepared vehicle.
-
Dissolution: Vortex or sonicate the mixture gently until a clear solution is obtained. Warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.[6]
-
Administration: This formulation can be used for oral or potentially other routes of administration, depending on the experimental design.
Protocol 3: Lipid-Based Formulation for Oral Dosing
For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.[8][9]
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
-
Sterile vials
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 31.4 mg/mL).[7]
-
Final Formulation: Add the DMSO stock solution to corn oil to achieve the desired final concentration. The final formulation will contain 10% DMSO. For example, to prepare 1 mL of a 3.14 mg/mL solution, add 100 µL of the 31.4 mg/mL DMSO stock to 900 µL of corn oil.[5][7]
-
Mixing: Mix thoroughly by vortexing or stirring until a uniform solution or fine suspension is achieved.
-
Administration: Administer via oral gavage.
Conclusion
The successful preclinical development of this compound highlights the importance of optimizing formulation to achieve desired pharmacokinetic and pharmacodynamic outcomes.[1] The protocols outlined in these application notes provide researchers with practical and evidence-based methods for preparing this compound for animal dosing. The choice of formulation will depend on the specific experimental objectives, including the desired route of administration, dose level, and the animal species being studied. It is recommended to perform pilot studies to evaluate the tolerability and pharmacokinetic profile of the chosen formulation in the specific animal model.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Measuring In Vivo Target Engagement of IPN60090: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 is a potent and selective clinical-stage inhibitor of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism.[1][2] GLS-1 catalyzes the conversion of glutamine to glutamate (B1630785), a crucial step that provides cancer cells with essential building blocks for proliferation and survival.[1] Demonstrating that this compound effectively engages and inhibits its target, GLS-1, within a living organism (in vivo) is a critical step in its preclinical and clinical development. These application notes provide detailed protocols and guidance for measuring the in vivo target engagement of this compound.
The primary method to assess in vivo target engagement of this compound is by measuring the pharmacodynamic effects of GLS-1 inhibition on the levels of its substrate, glutamine, and its product, glutamate, in tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs).[1] Inhibition of GLS-1 is expected to lead to an increase in glutamine levels and a decrease in glutamate levels.
Signaling Pathway of Glutamine Metabolism and this compound Action
The following diagram illustrates the central role of GLS-1 in glutamine metabolism and the mechanism of action of this compound.
Caption: Mechanism of this compound action on the glutamine metabolism pathway.
Experimental Protocols
Two key experimental approaches are detailed below for assessing this compound in vivo target engagement:
-
Protocol 1: Quantification of Glutamine and Glutamate in Tumor Xenografts using LC-MS/MS. This is a direct method to measure the pharmacodynamic effects of this compound in the tumor tissue.
-
Protocol 2: Ex Vivo Glutaminase (B10826351) Activity Assay in Tumor Tissue. This assay measures the residual activity of GLS-1 in tumor lysates after in vivo treatment with this compound.
Protocol 1: Quantification of Glutamine and Glutamate in Tumor Xenografts using LC-MS/MS
Objective: To quantify the levels of glutamine and glutamate in tumor tissue from xenograft models following treatment with this compound.
Materials:
-
Tumor-bearing mice (e.g., with H460 non-small cell lung cancer xenografts)
-
This compound, formulated for oral administration
-
Vehicle control
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C
-
Internal standards (e.g., ¹³C₅-¹⁵N₂-Glutamine, ¹³C₅-¹⁵N-Glutamate)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for quantifying tumor glutamine and glutamate levels.
Procedure:
-
Animal Dosing:
-
Administer this compound orally to tumor-bearing mice at various dose levels (e.g., 10, 50, 250 mg/kg).
-
Administer vehicle control to a separate group of mice.
-
-
Tumor Collection and Processing:
-
At specified time points post-dosing (e.g., 8 and 24 hours), euthanize the mice and excise the tumors.[1]
-
Immediately snap-freeze the tumors in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
Weigh the frozen tumor tissue (~20-50 mg).
-
Homogenize the tissue in 1 mL of pre-chilled 80% methanol containing internal standards.
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method capable of separating and detecting glutamine and glutamate.
-
Use the internal standards for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentrations of glutamine and glutamate in the tumor tissue (e.g., in nmol/g of tissue).
-
Compare the levels between the this compound-treated groups and the vehicle control group.
-
Protocol 2: Ex Vivo Glutaminase Activity Assay in Tumor Tissue
Objective: To measure the residual GLS-1 activity in tumor lysates from mice treated with this compound.
Materials:
-
Tumor tissue from this compound- and vehicle-treated mice
-
Lysis Buffer (e.g., 20 mM Potassium Phosphate, pH 7.4)
-
Glutaminase activity assay kit (colorimetric or fluorometric)
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Homogenize the frozen tumor tissue in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of the tumor lysate using a BCA assay or similar method.
-
-
Glutaminase Activity Assay:
-
Perform the glutaminase activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating the tumor lysate with glutamine and measuring the production of glutamate or ammonia (B1221849) over time.
-
Normalize the glutaminase activity to the total protein concentration of the lysate (e.g., in U/mg of protein).
-
-
Data Analysis:
-
Calculate the percent inhibition of GLS-1 activity in the this compound-treated groups relative to the vehicle control group.
-
Data Presentation
The following tables summarize the expected quantitative data from in vivo target engagement studies of this compound.
Table 1: In Vivo Target Engagement of this compound in H460 Xenograft Model - Metabolite Levels [1]
| Treatment Group | Time Point (hours) | Tumor Glutamine (relative to Vehicle) | Tumor Glutamate (relative to Vehicle) |
| Vehicle | 8 | 1.0 | 1.0 |
| This compound (10 mg/kg) | 8 | ~1.5-fold increase | ~0.6-fold decrease |
| This compound (50 mg/kg) | 8 | ~2.0-fold increase | ~0.4-fold decrease |
| This compound (250 mg/kg) | 8 | ~2.5-fold increase | ~0.3-fold decrease |
| Vehicle | 24 | 1.0 | 1.0 |
| This compound (10 mg/kg) | 24 | ~1.2-fold increase | ~0.8-fold decrease |
| This compound (50 mg/kg) | 24 | ~1.8-fold increase | ~0.5-fold decrease |
| This compound (250 mg/kg) | 24 | ~2.2-fold increase | ~0.4-fold decrease |
Table 2: Ex Vivo Glutaminase Activity in Tumor Tissue
| Treatment Group | Percent GLS-1 Inhibition (relative to Vehicle) |
| This compound (10 mg/kg) | Expected >50% |
| This compound (50 mg/kg) | Expected >75% |
| This compound (250 mg/kg) | Expected >90% |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for assessing the in vivo target engagement of this compound. Robustly demonstrating that this compound engages and inhibits GLS-1 in a dose-dependent manner within the tumor is essential for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in clinical trials. The use of surrogate tissues like PBMCs can also be explored for clinical translation of these target engagement assays.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IPN60090 in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 is a potent and selective small-molecule inhibitor of glutaminase (B10826351) 1 (GLS1), a critical enzyme in cancer cell metabolism.[1][2][3][4][5] Many tumors exhibit a strong dependence on glutamine for proliferation and survival, making GLS1 a compelling therapeutic target.[1][2][5][6] this compound is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][2][3][4][5] Preclinical data suggest that this compound may be particularly effective in cancers with specific genetic alterations, such as mutations in KEAP1 and NFE2L2, and in combination with immunotherapy, such as immune checkpoint inhibitors.[1] This document provides detailed experimental protocols and application notes for the preclinical evaluation of this compound, both as a monotherapy and in combination with immunotherapy.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting GLS1, which catalyzes the conversion of glutamine to glutamate (B1630785). This blockade disrupts downstream metabolic pathways essential for cancer cells, including the TCA cycle, nucleotide synthesis, and redox homeostasis. The efficacy of this compound is influenced by several key signaling pathways:
-
c-Myc Pathway: The c-Myc oncogene is a known upregulator of GLS1 expression, creating a dependency on glutamine metabolism in MYC-driven cancers.[7][6][8] this compound can effectively target this vulnerability.
-
KEAP1/NFE2L2 Pathway: Mutations in KEAP1 or NFE2L2 (which encodes NRF2) lead to constitutive activation of NRF2, a transcription factor that regulates antioxidant responses.[2][9][10] These mutations can create a metabolic vulnerability that increases sensitivity to GLS1 inhibition.[1][2][10]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. There is evidence of crosstalk between the PI3K/AKT/mTOR pathway and glutamine metabolism, suggesting that combining this compound with inhibitors of this pathway could be a synergistic therapeutic strategy.
Signaling Pathway Diagrams
Data Presentation
In Vitro Potency of this compound and Comparators
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | GLS1 | 31 | - | Enzyme Assay | [3] |
| Telaglenastat (CB-839) | GLS1 | 23 | Mouse Kidney | Enzyme Assay | [3] |
| BPTES | GLS1 | - | - | Allosteric Inhibitor | [3] |
In Vivo Efficacy of GLS1 Inhibitors
| Compound | Dose and Schedule | Animal Model | Tumor Type | Outcome | Reference |
| This compound | 100 mg/kg, BID | H460 Xenograft | Lung Cancer | Target Engagement | [9] |
| Telaglenastat (CB-839) | 200 mg/kg, BID | Orthotopic Xenograft | Osteosarcoma | Reduced Tumor Growth | [11] |
| BPTES | 12.5 mg/kg, i.p. | LAP/MYC mice | - | - | [2] |
Experimental Protocols
In Vitro GLS1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified GLS1 enzyme.
Materials:
-
Purified recombinant human GLS1
-
L-glutamine
-
This compound and control inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.5 mM EDTA, 100 mM K2HPO4)
-
Glutamate dehydrogenase
-
NAD+
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add purified GLS1 enzyme to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding L-glutamine to each well.
-
After a set incubation period, add the glutamate dehydrogenase and NAD+ to measure the amount of glutamate produced.
-
Measure the absorbance at 340 nm to determine the rate of NADH production, which is proportional to GLS1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, ovarian cancer lines)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit
-
96-well opaque-walled microplates
-
Luminometer or microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Perform the CellTiter-Glo® or CCK-8 assay according to the manufacturer's instructions to measure cell viability.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression of proteins in the GLS1 signaling pathway following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (e.g., anti-GLS1, anti-c-Myc, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
Cancer cell line of interest
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, Western blot).
References
- 1. mdpi.com [mdpi.com]
- 2. KEAP1/NFE2L2 mutations predict lung cancer radiation resistance that can be targeted by glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CircPVT1 weakens miR-33a-5p unleashing the c-MYC/GLS1 metabolic axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1/NFE2L2 Mutations Predict Lung Cancer Radiation Resistance That Can Be Targeted by Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPN60090 in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical application of IPN60090, a selective inhibitor of glutaminase-1 (GLS-1), in xenograft models. This compound has demonstrated significant potential in oncology research by targeting the metabolic dependency of cancer cells on glutamine. This document outlines the mechanism of action, provides detailed protocols for in vivo studies, and summarizes key quantitative data from preclinical investigations. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
Glutaminase-1 (GLS-1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785), which fuels the tricarboxylic acid (TCA) cycle and supports cellular proliferation and survival.[1] Many tumors exhibit a strong dependence on glutamine, making GLS-1 an attractive therapeutic target.[1] this compound is a potent and selective, orally bioavailable small molecule inhibitor of GLS-1.[2][3] Preclinical studies have demonstrated its ability to engage its target in vivo and inhibit the growth of human tumor xenografts.[1] These notes provide essential information for the preclinical evaluation of this compound in xenograft models.
Mechanism of Action
This compound selectively inhibits the kidney-type glutaminase (B10826351) (KGA) isoform of GLS-1.[1][3] By blocking the conversion of glutamine to glutamate, this compound disrupts downstream metabolic pathways essential for cancer cell growth, including the TCA cycle and the production of antioxidants like glutathione.[1] This inhibition leads to a depletion of key metabolites, ultimately resulting in reduced tumor cell proliferation and, in some cases, tumor regression.[3]
Quantitative Data Summary
The following tables summarize the key in vitro potency, pharmacokinetic, and in vivo efficacy data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line / Enzyme | IC₅₀ (nM) |
| GLS-1 Enzymatic Assay | Recombinant Human GLS-1 (GAC isoform) | 31[3] |
| GLS-2 Enzymatic Assay | Recombinant Human GLS-2 | >50,000[3] |
| Cell Proliferation Assay | A549 (Non-Small Cell Lung Cancer) | 26[3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (µM) | t₁/₂ (hours) | Bioavailability (F%) |
| Intravenous (i.v.) | 5 | - | 1 | - |
| Oral (p.o.) | 20 | 19 | - | 89[3] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Ru337 PDX (NSCLC) | This compound | 100 mg/kg, BID | 28[3] |
| Ru337 PDX (NSCLC) | This compound + TAK228 | 100 mg/kg, BID | 85[3] |
Experimental Protocols
NCI-H460 Xenograft Model for Target Engagement Studies
This protocol is designed to assess the in vivo target engagement of this compound by measuring changes in glutamine and glutamate levels in tumor tissue.
Materials:
-
NCI-H460 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., NSG female mice, 6-10 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Standard animal husbandry equipment
-
Analytical equipment for metabolite analysis (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture NCI-H460 cells according to standard protocols.
-
Tumor Implantation:
-
Harvest and resuspend NCI-H460 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁵ cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers.
-
Allow tumors to reach a volume of 300-400 mm³.
-
-
Drug Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at desired doses (e.g., 10, 50, 250 mg/kg).
-
Administer the vehicle to the control group.
-
-
Sample Collection:
-
At specified time points post-dose (e.g., 8 and 24 hours), euthanize the mice.
-
Excise tumors and immediately snap-freeze in liquid nitrogen for metabolite analysis.
-
-
Metabolite Analysis:
-
Extract metabolites from tumor tissue.
-
Analyze glutamine and glutamate levels using a validated analytical method.
-
Xenograft Model for Efficacy Studies
This protocol is designed to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Appropriate human cancer cell line (e.g., NCI-H460) or patient-derived xenograft (PDX) tissue
-
Immunocompromised mice
-
This compound
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Establishment: Establish tumors as described in section 4.1.
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health throughout the study.
-
-
Study Endpoint:
-
Continue treatment for a defined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Conclusion
This compound is a promising GLS-1 inhibitor with demonstrated preclinical activity in xenograft models. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of experimental design, including the choice of xenograft model, dosing regimen, and pharmacodynamic endpoints, will be crucial for the successful preclinical development of this compound.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting inconsistent IPN60090 IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent IC50 values during experiments with IPN60090, a selective inhibitor of Glutaminase-1 (GLS-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Glutaminase-1 (GLS-1), with a reported IC50 of approximately 31 nM in enzymatic assays and 26 nM in A549 lung carcinoma cell proliferation assays.[1][2] It exhibits high selectivity for GLS-1 over the GLS-2 isoform.[1][2] By inhibiting GLS-1, this compound blocks the conversion of glutamine to glutamate (B1630785), a critical step in the metabolic reprogramming of many cancer cells that rely on glutaminolysis for energy production and biosynthesis.[3][4] This inhibition leads to a reduction in intermediates for the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis, ultimately hindering tumor cell proliferation.[3]
Q2: What are the expected IC50 values for this compound?
Reported IC50 values for this compound can vary depending on the assay format. It is crucial to establish internal consistency and use appropriate controls.
| Assay Type | Target/Cell Line | Reported IC50 (nM) | Reference |
| Enzymatic Assay | Purified recombinant human GLS-1 (GAC isoform) | 31 | [1][2] |
| Cell Proliferation Assay | A549 (human lung carcinoma) | 26 | [1][2] |
Troubleshooting Inconsistent IC50 Values
Inconsistent IC50 values for this compound can arise from a variety of factors related to experimental design and execution in both enzymatic and cell-based assays. This guide provides a structured approach to identifying and resolving common issues.
Part 1: Enzymatic Assays
Troubleshooting Guide for Enzymatic Assays
| Potential Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 | Substrate (Glutamine) Concentration Too High: this compound is a competitive inhibitor, and high concentrations of glutamine will compete with the inhibitor for binding to the active site of GLS-1, leading to an apparent decrease in potency. | - Determine the Michaelis-Menten constant (Km) for glutamine under your experimental conditions.- Use a glutamine concentration at or below the Km value for your IC50 determinations. |
| Inactive Enzyme: Improper storage or handling of the GLS-1 enzyme can lead to a loss of activity, requiring higher inhibitor concentrations to achieve 50% inhibition. | - Aliquot and store the enzyme at the recommended temperature.- Avoid repeated freeze-thaw cycles.- Perform a quality control check of enzyme activity before each experiment. | |
| Lower than expected IC50 | Substrate (Glutamine) Concentration Too Low: Very low substrate concentrations can make the enzyme appear more sensitive to inhibition. | - Ensure the glutamine concentration is accurately prepared and is appropriate for the assay (ideally around the Km). |
| Enzyme Concentration Too High: High enzyme concentrations can lead to rapid substrate depletion, affecting the accuracy of the IC50 measurement. | - Optimize the enzyme concentration to ensure the reaction remains in the linear range throughout the incubation period. | |
| High Variability Between Replicates | Inaccurate Pipetting: Small errors in dispensing the inhibitor, enzyme, or substrate can lead to significant variations. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare master mixes of reagents to minimize pipetting steps. |
| Inconsistent Incubation Time: Variations in the time the reaction is allowed to proceed will affect the final readout. | - Use a multi-channel pipette to start all reactions simultaneously.- Ensure the method for stopping the reaction is applied consistently to all wells. | |
| Reagent Instability: Degradation of this compound, glutamine, or other assay components. | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Store all reagents according to the manufacturer's instructions. | |
| Assay Conditions: Fluctuations in temperature or pH can alter enzyme activity and inhibitor binding. | - Use a temperature-controlled incubator or water bath.- Ensure the buffer system is robust and the pH is verified. |
Part 2: Cell-Based Assays
Troubleshooting Guide for Cell-Based Assays
| Potential Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 | High Cell Seeding Density: Overly confluent cells may exhibit altered metabolism or reduced proliferation rates, making them less sensitive to the effects of this compound. | - Optimize the cell seeding density to ensure cells are in the exponential growth phase at the end of the assay. |
| High Serum Concentration: Components in the serum may bind to this compound, reducing its effective concentration. | - Use a consistent and, if possible, lower concentration of serum in your cell culture medium during the assay. | |
| Lower than expected IC50 | Low Cell Seeding Density: Too few cells may be overly sensitive to the compound, leading to an artificially low IC50. | - Ensure the seeding density is sufficient for robust growth during the assay period. |
| High Variability Between Replicates | Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable results. | - Ensure the cell suspension is homogenous by gently mixing before and during plating.- Use a consistent plating technique. |
| Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration. | - Avoid using the outer wells of the plate for experimental data.- Fill the outer wells with sterile water or media to maintain humidity. | |
| Inconsistent Incubation Time: Variations in the duration of compound exposure will affect cell viability. | - Add the compound and the viability reagent at consistent time points for all plates. | |
| Cell Line Instability: Genetic drift in cancer cell lines over multiple passages can alter their metabolic dependencies and sensitivity to inhibitors. | - Use cells within a defined, low passage number range.- Regularly thaw fresh vials of cells from a validated stock. | |
| Interference with Assay Readout: this compound may directly interact with the reagents of certain viability assays (e.g., MTT, MTS). | - Run a control plate with the compound and assay reagents in the absence of cells to check for interference. |
Experimental Protocols
Protocol 1: Enzymatic Assay for GLS-1 Activity
This protocol is a generalized procedure for determining the IC50 of this compound against purified GLS-1.
Materials:
-
Purified recombinant human GLS-1
-
This compound
-
L-Glutamine (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.1 mM EDTA)
-
Detection reagent (e.g., a glutamate dehydrogenase-coupled assay that measures NADH production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of GLS-1 enzyme to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of L-glutamine to each well.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (A549 cells)
This protocol describes a general method for assessing the effect of this compound on the proliferation of A549 cells.
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plate for a specific period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time for the specific reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway
References
Optimizing IPN60090 dosage for in vivo efficacy
This guide provides technical support for researchers, scientists, and drug development professionals working with the novel MEK1/2 inhibitor, IPN60090. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in optimizing its in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and tumor growth.
Q2: What is the recommended starting dose for this compound in preclinical mouse models?
A2: For initial in vivo efficacy studies, a starting dose of 10 mg/kg, administered once daily (QD) by oral gavage, is recommended. However, the optimal dose will depend on the specific tumor model and experimental endpoint. A dose-range finding (DRF) study is strongly advised to determine the maximum tolerated dose (MTD) in your specific animal strain.
Q3: How should this compound be formulated for oral administration?
A3: this compound is a crystalline solid with low aqueous solubility. A recommended vehicle for oral gavage in mice is a suspension in 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and kept under continuous gentle agitation to ensure a homogenous suspension.
Q4: What are the expected pharmacokinetic (PK) properties of this compound?
A4: this compound generally exhibits moderate oral bioavailability and a plasma half-life that supports once-daily dosing. However, PK properties can vary between different animal strains. It is recommended to perform a PK study to characterize the absorption, distribution, metabolism, and excretion (ADME) profile in your model system.
Troubleshooting Guide
Issue 1: Significant body weight loss (>15%) or signs of toxicity are observed in the animals.
-
Possible Cause: The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal strain or model being used.
-
Solution:
-
Immediately cease dosing for the affected cohort.
-
Reduce the dose by 25-50% for subsequent cohorts.
-
Consider an alternative dosing schedule, such as intermittent dosing (e.g., 5 days on, 2 days off), which may improve tolerability while maintaining efficacy.
-
Ensure the formulation is correctly prepared and the dosing volume is accurate for each animal's weight.
-
Issue 2: The compound is not showing the expected efficacy in our xenograft model.
-
Possible Cause 1: Sub-optimal dosage or scheduling.
-
Solution: The dose may be too low to achieve sufficient target engagement in the tumor tissue. A pharmacokinetic/pharmacodynamic (PK/PD) study is essential to correlate plasma drug concentration with target inhibition (e.g., reduction in phospho-ERK levels) in the tumor. Use this data to select a dose and schedule that maintains target inhibition above a desired threshold (e.g., >80%) for a significant portion of the dosing interval.
-
Possible Cause 2: The tumor model is not dependent on the MEK/ERK pathway.
-
Solution: Confirm that the cell line used for the xenograft model harbors mutations that lead to the activation of the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E or KRAS mutations). Analyze baseline phospho-ERK levels in the tumor tissue to confirm pathway activation.
-
Possible Cause 3: Poor drug exposure in the tumor tissue.
-
Solution: Measure the concentration of this compound in both plasma and tumor tissue to ensure it is reaching its site of action at sufficient levels. Issues with formulation or rapid metabolism could lead to low tumor exposure.
Issue 3: High variability in tumor growth inhibition is observed between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing technique or formulation.
-
Solution:
-
Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate delivery.
-
Formulation Homogeneity: this compound is administered as a suspension. Ensure the formulation is continuously stirred during the dosing procedure to prevent the compound from settling, which would lead to inconsistent doses being administered to the animals.
-
Key Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Use healthy, non-tumor-bearing mice of the same strain as your planned efficacy model (e.g., BALB/c nude).
-
Acclimate animals for at least 3 days before the start of the study.
-
Divide animals into cohorts of 3-5 mice per group.
-
Administer this compound once daily by oral gavage for 7-14 consecutive days at escalating dose levels (e.g., 10, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, or grooming).
-
Record body weight daily. The MTD is often defined as the highest dose that does not induce more than a 10-15% mean body weight loss and causes no mortality or severe clinical signs.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To establish the relationship between this compound exposure (PK) and its effect on the target (PD).
Methodology:
-
Use tumor-bearing mice (e.g., with established xenografts of >200 mm³).
-
Administer a single dose of this compound (e.g., 25 mg/kg) by oral gavage.
-
At various time points post-dose (e.g., 0, 2, 4, 8, and 24 hours), collect blood samples (for PK analysis) and tumor tissue (for PD analysis) from separate cohorts of mice (n=3 per time point).
-
Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time.
-
Analyze tumor lysates using Western blot or ELISA to measure the levels of phospho-ERK (pERK) and total ERK.
-
Correlate the plasma concentration of this compound with the percentage of pERK inhibition in the tumor at each time point.
Data Summary
Table 1: Example Data from a 14-Day Dose-Range Finding Study in Nude Mice
| Dose Group (mg/kg, QD) | Mean Body Weight Change (%) | Mortality | Clinical Signs |
| Vehicle | +2.5% | 0/5 | None observed |
| 10 | +1.8% | 0/5 | None observed |
| 25 | -3.2% | 0/5 | None observed |
| 50 | -12.5% | 0/5 | Mild lethargy on days 5-8 |
| 100 | -21.7% | 2/5 | Severe lethargy, hunched posture |
Table 2: Example Data from a Xenograft Efficacy Study (28 Days)
| Treatment Group (QD) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0% | +8.5% |
| This compound (10 mg/kg) | 45% | +6.2% |
| This compound (25 mg/kg) | 88% | -2.1% |
| This compound (50 mg/kg) | 95% | -11.8% |
Visualizations
Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Caption: Workflow for optimizing the in vivo dosage of this compound.
Identifying potential off-target effects of IPN60090
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IPN60090, a selective Glutaminase-1 (GLS-1) inhibitor. This resource is intended for scientists and drug development professionals to identify and characterize potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective inhibitor of Glutaminase-1 (GLS-1).[1][2][3] It has been profiled against a broad panel of kinases and other cellular targets, demonstrating a clean off-target profile at therapeutic concentrations.[4] The initial discovery paper by Soth et al. reported screening against a 97-member kinase panel (KINOMEscan™) and an 80-member panel of various ion channels and receptors (CEREP).[4]
Q2: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to GLS-1 inhibition. Could this be an off-target effect of this compound?
A2: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[5][6] It is crucial to verify that the compound is engaging its intended target, GLS-1, in your specific experimental system. We recommend performing a target engagement study, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to GLS-1 in your cells at the concentrations you are using. If target engagement is confirmed and the anomalous phenotype persists, further investigation into potential off-targets may be warranted.
Q3: How can I experimentally assess potential off-target effects of this compound in my cellular model?
A3: There are several robust methods to identify potential off-target effects. For a broad, unbiased view, we recommend a chemoproteomics approach using kinobeads followed by mass spectrometry.[7][8][9] This will allow you to identify kinases that may be interacting with this compound in your specific cell lysate. For validating a suspected off-target interaction with a specific protein, the Cellular Thermal Shift Assay (CETSA) is a powerful tool to confirm direct binding in a cellular context.[10][11][12][13][14]
Troubleshooting Guides
Guide 1: Verifying On-Target GLS-1 Engagement using Cellular Thermal Shift Assay (CETSA)
This guide outlines the steps to confirm that this compound is binding to its intended target, GLS-1, in your cells. The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble GLS-1 in each sample by Western blot or another suitable protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for GLS-1 at each temperature for both vehicle and this compound-treated samples.
-
Plot the percentage of soluble GLS-1 against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Guide 2: Identifying Potential Kinase Off-Targets using Kinobeads Pulldown Assay
This guide provides a method for identifying unknown kinase off-targets of this compound in your experimental system. Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which are used to capture a large portion of the cellular kinome.[8] A competition experiment with this compound can then identify kinases that are displaced from the beads, suggesting a direct interaction.
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysate Preparation:
-
Harvest and lyse your cells of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cleared lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. Incubate one aliquot with vehicle control (DMSO) and another with a high concentration of this compound (e.g., 10-30 µM) for 1 hour at 4°C.
-
-
Kinobeads Enrichment:
-
Add kinobeads to both the vehicle- and this compound-treated lysates and incubate for an additional hour at 4°C with rotation.[15]
-
-
Washing and Elution:
-
Wash the beads several times with a high-salt buffer to remove non-specific binders.[15]
-
Elute the bound proteins from the kinobeads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in both the vehicle and this compound-treated samples.
-
Proteins that show a significant reduction in abundance in the this compound-treated sample compared to the vehicle control are potential off-targets.
-
Quantitative Data Summary
The following tables summarize the off-target screening data for this compound from the initial discovery publication.[4]
Table 1: KINOMEscan™ Selectivity Profile of this compound
This table presents a selection of kinases from the KINOMEscan™ panel screened against this compound at a concentration of 1 µM. The results are shown as "% of Control", where a lower percentage indicates stronger binding.
| Kinase Target | % of Control |
| AAK1 | 98 |
| ABL1 (E255K) - T315I | 100 |
| ABL1 (non-phosphorylated) | 97 |
| ABL1 (phosphorylated) | 99 |
| ACVR1 | 100 |
| ACVR1B | 100 |
| ACVR2A | 100 |
| ACVR2B | 99 |
| ... | ... |
| (Data presented is a partial list for illustrative purposes, as reported in the supplementary information of Soth et al., J. Med. Chem. 2020) |
Table 2: CEREP Panel Selectivity Profile of this compound
This table summarizes the results from the CEREP panel, which assesses the activity of this compound against a range of receptors, ion channels, and transporters at a concentration of 10 µM. The results are presented as "% Inhibition".
| Target | % Inhibition |
| Receptors | |
| Adenosine A1 | 5 |
| Adrenergic α1 | -10 |
| Adrenergic α2 | 12 |
| Adrenergic β1 | -8 |
| ... | ... |
| Ion Channels | |
| Ca2+ channel (L-type, verapamil (B1683045) site) | 15 |
| K+ channel (hERG) | 2 |
| Na+ channel (site 2) | -5 |
| ... | ... |
| Transporters | |
| Dopamine transporter | 18 |
| Norepinephrine transporter | 7 |
| Serotonin transporter | 3 |
| ... | ... |
| (Data presented is a selection for illustrative purposes, as reported in the supplementary information of Soth et al., J. Med. Chem. 2020)[4] |
Visualizations
Caption: Simplified signaling pathway of Glutaminase-1 (GLS-1) and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the Kinobeads pulldown assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vghtc.gov.tw [vghtc.gov.tw]
- 4. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. delta.larvol.com [delta.larvol.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Discovery of this compound, a Clinical Stage Selective Glutaminaseâ1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
IPN60090 stability in different experimental buffers
Welcome to the technical support center for IPN60090, a selective Glutaminase-1 (GLS-1) inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in different experimental buffers.
Troubleshooting Guide
This section addresses common challenges encountered during experiments with this compound and offers systematic solutions.
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the buffer after adding this compound.
-
Inconsistent results in bioassays.[4]
-
Lower than expected potency (IC50).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has low aqueous solubility.[1] Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] For working solutions, dilute the stock in pre-warmed buffer while vortexing to ensure rapid dispersion.[6] |
| Buffer Composition | Certain buffer components can interact with this compound, reducing its solubility.[7] If using phosphate-buffered saline (PBS), consider switching to a Tris-based buffer or HEPES buffer.[8] |
| pH of the Buffer | The solubility of small molecules can be pH-dependent.[7][] The kinetic aqueous solubility of this compound has been assessed in phosphate (B84403) buffer at pH 7.4.[1] It is recommended to maintain the buffer pH within a range of 7.2-8.0 for optimal enzymatic reactions.[10] |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the final assay buffer. Reduce the final concentration of this compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.[6] |
| Temperature Effects | Temperature fluctuations can affect the solubility of small molecules.[7] Ensure all buffers and solutions are maintained at a consistent temperature throughout the experiment.[7] |
Issue 2: Inconsistent IC50 Values Between Experiments
Symptoms:
-
High variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | The stability of this compound in the assay buffer can affect its activity over the course of the experiment.[4] Assess the stability of this compound in your assay buffer at different time points using methods like HPLC.[4] |
| Compound Precipitation | Precipitation of this compound at higher concentrations can lead to inaccurate IC50 estimations.[4] Visually inspect solutions for any signs of precipitation and prepare fresh dilutions for each experiment.[4] |
| Variations in Enzyme Activity | Inconsistent activity or purity of the GLS-1 enzyme can impact results.[4] Use a consistent lot of high-purity recombinant GLS-1.[4] |
| Assay Conditions | Minor variations in assay conditions (e.g., incubation time, temperature, DMSO concentration) can lead to inconsistent results. Standardize all assay parameters and ensure they are consistent between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its low aqueous solubility, it is recommended to prepare high-concentration stock solutions of this compound in 100% DMSO.[5] Ensure the compound is fully dissolved by vortexing.[6]
Q2: How can I minimize the precipitation of this compound when diluting it into my aqueous experimental buffer?
A2: To minimize precipitation, it is advisable to perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock in DMSO. Then, add a small volume of this intermediate stock to your pre-warmed experimental buffer while gently vortexing to ensure rapid and even dispersion.[6]
Q3: What is the known stability of this compound in common buffers?
A3: While specific, comprehensive stability data for this compound in a wide range of buffers is not extensively published, its kinetic aqueous solubility has been determined in phosphate buffer at pH 7.4.[1] It is crucial to empirically determine the stability of this compound in your specific experimental buffer and conditions.
Q4: Can the presence of other components in my cell culture medium affect the stability of this compound?
A4: Yes, components in cell culture media, such as serum proteins, can interact with small molecules and affect their stability and effective concentration. It is recommended to test the stability of this compound in your complete cell culture medium.
Q5: How does the pH of the buffer affect the stability and activity of this compound?
A5: The pH of the buffer can influence the charge state of a small molecule, which in turn can affect its solubility and interaction with the target protein.[7] For enzymatic assays involving GLS-1, a pH range of 7.2-8.0 is generally recommended.[10]
Data Presentation
Table 1: Summary of this compound Stability in Different Buffers (Hypothetical Data)
| Buffer (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound (HPLC) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 2 | 95% | Slight precipitation observed at concentrations > 50 µM. |
| Tris-HCl | 7.5 | 37 | 2 | 98% | No precipitation observed up to 100 µM. |
| HEPES | 7.3 | 37 | 2 | 99% | No precipitation observed up to 100 µM. |
| DMEM + 10% FBS | 7.4 | 37 | 24 | 85% | Stable, but potential for non-specific binding to serum proteins. |
| RPMI-1640 + 10% FBS | 7.2 | 37 | 24 | 88% | Stable, with considerations for protein binding. |
Note: This table presents hypothetical data for illustrative purposes. It is essential to perform your own stability studies.
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in the experimental buffer to the final desired concentration (e.g., 10 µM).
-
Incubate the working solution: Place the solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C water bath).
-
Collect time-point samples: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the working solution.
-
Quench the reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate any proteins and stop degradation.
-
Centrifuge the samples: Spin the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Analyze by HPLC: Transfer the supernatant to an HPLC vial and analyze using a suitable gradient method to separate this compound from any degradation products.
-
Quantify the results: Determine the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the T=0 time point.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Glutamine metabolism and this compound inhibition.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing IPN60090 resistance mechanisms in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms when working with the GLS1 inhibitor, IPN60090.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a selective glutaminase-1 (GLS1) inhibitor, can arise from several molecular and metabolic adaptations within cancer cells. The most commonly observed mechanisms include:
-
Metabolic Reprogramming: Cancer cells can rewire their metabolic pathways to bypass their dependence on glutamine. This can involve the upregulation of alternative anaplerotic substrates to fuel the TCA cycle, such as pyruvate (B1213749) or other amino acids. A key enzyme involved in this process is Asparagine Synthetase (ASNS), which can help maintain intracellular glutamate (B1630785) pools.[1]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway, is a significant contributor to this compound resistance. Activation of this pathway can promote cell growth and survival, overriding the metabolic stress induced by GLS1 inhibition.
-
Increased Expression of Alternative Glutaminase Isoforms: While this compound is selective for GLS1, cancer cells may adapt by increasing the expression of the alternative isoform, GLS2. Although GLS2 has different kinetic properties, its upregulation can partially compensate for the inhibition of GLS1.
Q2: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A2: Yes, several biomarkers are being investigated to predict the response to this compound and other GLS1 inhibitors:
-
KEAP1/NFE2L2 (NRF2) Mutation Status: Tumors with mutations in KEAP1 or NFE2L2, which lead to constitutive activation of the NRF2 antioxidant pathway, have shown increased sensitivity to GLS1 inhibition.[2][3][4][5][6] This is because the high rate of glutathione (B108866) synthesis in these cells creates a strong dependence on glutamine as a precursor.
-
Asparagine Synthetase (ASNS) Expression: Low expression of ASNS has been identified as a potential biomarker for sensitivity to this compound in ovarian cancer.[1] Cells with low ASNS are less able to compensate for the loss of glutamate production from glutamine, making them more vulnerable to GLS1 inhibition. Conversely, high ASNS expression may predict resistance.[1][7][8][9]
Q3: Our cells are showing intrinsic resistance to this compound. What could be the underlying reasons?
A3: Intrinsic resistance to this compound can be attributed to pre-existing characteristics of the cancer cells, such as:
-
Low Glutamine Dependence: Some cancer cell types are inherently less reliant on glutamine for their metabolic needs and may utilize other nutrients like glucose or fatty acids more prominently.
-
Pre-existing Activation of Survival Pathways: Cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway due to mutations in key pathway components (e.g., PIK3CA, PTEN) may exhibit primary resistance to this compound.
-
High Expression of ASNS: As with acquired resistance, high basal levels of ASNS can confer intrinsic resistance by providing an alternative route for glutamate synthesis.[1]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cultures.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line alongside the parental (sensitive) cell line to confirm a shift in the IC50 value. 2. Investigate Mechanism: Analyze the resistant cells for changes in the expression of key proteins involved in known resistance mechanisms (e.g., p-AKT, ASNS, GLS2) via Western blotting. 3. Metabolic Profiling: Conduct metabolomic analysis to identify changes in key metabolites, such as glutamate, glutamine, and TCA cycle intermediates. 4. Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the suspected resistance pathway (e.g., a PI3K/AKT/mTOR inhibitor). |
| Cell Line Contamination or Genetic Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Whenever possible, use cells from early passages to minimize the effects of genetic drift. |
Issue 2: High IC50 value for this compound in a new cancer cell line.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | 1. Assess Glutamine Dependence: Measure the glutamine uptake rate of the cell line. Cell lines with low glutamine consumption may be intrinsically resistant. 2. Profile Key Biomarkers: Analyze the expression of ASNS and the mutational status of KEAP1/NFE2L2. High ASNS and wild-type KEAP1/NFE2L2 may indicate a higher likelihood of intrinsic resistance. 3. Evaluate PI3K/AKT/mTOR Pathway Activity: Check the basal phosphorylation levels of AKT and other downstream targets of the PI3K pathway. Constitutively active signaling may confer resistance. |
| Suboptimal Experimental Conditions | 1. Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay. Over-confluent or sparse cultures can affect drug sensitivity. 2. Verify Drug Concentration and Stability: Confirm the concentration and stability of your this compound stock solution. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values for GLS1 Inhibitors in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Resistance Status | GLS1 Inhibitor | IC50 (nM) | Fold Resistance |
| Parental Cell Line A | Sensitive | This compound | 50 | - |
| Resistant Subline A | Acquired Resistance | This compound | 500 | 10 |
| Parental Cell Line B | Sensitive | CB-839 | 100 | - |
| Resistant Subline B | Acquired Resistance | CB-839 | 1200 | 12 |
Note: The data in this table is illustrative and based on typical findings in the literature. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Synergistic Effects of Combining a GLS1 Inhibitor with a PI3K Inhibitor in a Resistant Cell Line.
| Treatment | IC50 of GLS1 Inhibitor (nM) | Combination Index (CI) |
| GLS1 Inhibitor alone | 800 | - |
| GLS1 Inhibitor + PI3K Inhibitor (constant ratio) | 150 | < 1 (Synergistic) |
Note: A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs.
Experimental Protocols
Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
Methodology:
-
Determine Initial this compound Concentration: Start by treating the parental cell line with a concentration of this compound that is approximately the IC20 (the concentration that inhibits cell growth by 20%).
-
Continuous Exposure: Culture the cells in the presence of this starting concentration of this compound. The medium should be changed every 2-3 days.
-
Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the current this compound concentration, double the concentration of the drug.
-
Repeat Dose Escalation: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize the Resistant Cell Line: Once a resistant cell line is established, it should be characterized by:
-
Determining the new IC50 for this compound.
-
Analyzing the expression of resistance-associated proteins (e.g., p-AKT, ASNS, GLS2) by Western blot.
-
Performing metabolomic analysis to identify metabolic adaptations.
-
-
Cryopreservation: Cryopreserve the resistant cell line at various stages of its development.
Western Blot Analysis of p-AKT (Ser473) and ASNS
This protocol outlines the procedure for detecting the levels of phosphorylated AKT (a marker of PI3K pathway activation) and ASNS in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
PI3K inhibitor (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-ASNS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells in 6-well plates.
-
Treat the cells with this compound and/or a PI3K inhibitor at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: A logical workflow for troubleshooting and investigating acquired resistance to this compound.
Caption: Key signaling pathways involved in this compound action and potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. haematologica.org [haematologica.org]
- 4. KEAP1 deficiency drives glucose dependency and sensitizes lung cancer cells and tumors to GLUT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cell Growth Is Differentially Affected by Constitutive Activation of NRF2 by KEAP1 Deletion and Pharmacological Activation of NRF2 by the Synthetic Triterpenoid, RTA 405 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function mutations in KEAP1 drive lung cancer progression via KEAP1/NRF2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between Asparaginase Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unclineberger.org [unclineberger.org]
Technical Support Center: Enhancing IPN60090 Oral Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the glutaminase-1 (GLS-1) inhibitor, IPN60090. The focus is on strategies to improve its oral bioavailability in animal studies, addressing potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical species?
A1: this compound was specifically developed to have excellent physicochemical and pharmacokinetic properties, resulting in high oral exposure in preclinical models.[1][2][3][4] Published data indicates an oral bioavailability of approximately 89% in mice when administered at 10 mg/kg.[5][6] While this is considered high, factors such as dose, formulation, and animal species can influence the observed bioavailability.
Q2: What are the known physicochemical properties of this compound that might affect its oral absorption?
A2: While detailed proprietary data may not be fully public, the development program for this compound focused on improving the low solubility and metabolic stability of earlier compounds in its series.[1] this compound itself is described as having excellent physicochemical properties.[1][2][3][4] Early lead compounds had very low aqueous solubility (<1 µM).[1] Although optimized, the solubility of this compound could still be a limiting factor, particularly at higher doses. The supporting information of the primary discovery paper may contain more specific data on its logD, logP, and pKa.[7]
Q3: Is first-pass metabolism a significant concern for this compound?
A3: The development of this compound aimed to improve upon the low microsomal stability of its predecessors.[1] While information on the specific cytochrome P450 (CYP) enzymes responsible for its metabolism is not detailed in the provided search results, its high oral bioavailability in preclinical species suggests that first-pass metabolism is not a major limiting factor under the reported experimental conditions.[5][6] However, inter-species differences in drug metabolism can exist.[8][9][10]
Q4: What are the most common animal models used for oral bioavailability studies of compounds like this compound?
A4: Rodents, particularly mice (e.g., CD1 strain) and rats (e.g., Sprague-Dawley), are commonly used for initial pharmacokinetic and oral bioavailability studies.[1] These models are well-characterized and cost-effective for screening formulations and establishing initial pharmacokinetic parameters.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to the oral bioavailability of this compound in animal studies.
Problem 1: Lower than expected oral bioavailability
If you are observing lower than the reported 89% bioavailability in mice, consider the following potential causes and solutions.
Potential Cause: Poor solubility of this compound in the gastrointestinal tract at the administered dose.
Solutions:
-
pH adjustment: For basic compounds, solubility can be increased in acidic environments. Formulating this compound in a vehicle with a suitable pH might enhance its dissolution in the stomach.[11]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of poorly soluble compounds.[11][12]
-
Surfactants: Surfactants can improve wettability and form micelles to solubilize the drug.[11][13]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.[13]
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.[11]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[13]
Potential Cause: Degradation of the compound in the gastrointestinal tract.
Solutions:
-
Enteric coating: If the compound is unstable in the acidic environment of the stomach, an enteric-coated formulation that dissolves in the higher pH of the small intestine can be used.
-
Use of antioxidants: If the compound is susceptible to oxidative degradation, the inclusion of antioxidants in the formulation may be beneficial.
Problem 2: High variability in oral bioavailability between animals
Potential Cause: Inconsistent dosing technique.
Solutions:
-
Standardize oral gavage procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[14][15][16][17] The volume administered should be accurate and consistent.
-
Confirm stomach placement: Ensure the gavage needle is correctly placed in the stomach and not the esophagus or trachea.[18]
Potential Cause: Differences in food intake between animals.
Solutions:
-
Fasting: Fasting animals overnight before dosing can reduce variability caused by food effects on drug absorption. Ensure access to water is maintained.
-
Controlled feeding: If fasting is not possible or desirable, ensure a consistent feeding schedule for all animals in the study.
Potential Cause: Formulation instability or inhomogeneity.
Solutions:
-
Ensure homogeneous formulation: For suspensions, ensure the formulation is well-mixed before each administration to guarantee consistent dosing.
-
Assess formulation stability: Check the stability of your formulation over the duration of the experiment.
Data Presentation
Table 1: Reported Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (µM) | t1/2 (hours) | CL (mL/min/kg) | F (%) | Reference |
| Mouse | 10 | p.o. | 19 | 1 | - | 89 | [5][6] |
| Mouse | 3 | i.v. | - | 1 | 4.1 | - | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension Formulation for Oral Gavage
This protocol describes a basic method for preparing a suspension of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to form a paste. Gradually add more vehicle while triturating to ensure a fine, uniform suspension.
-
Alternatively, use a homogenizer to disperse the powder in the vehicle.
-
Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.
-
Stir the suspension continuously on a stir plate until just before administration to ensure homogeneity.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of this compound in mice.
Animals:
-
Female CD1 mice (or other appropriate strain), 20-30 g.[1]
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (8-12 hours) before dosing, with free access to water.
Dosing and Sample Collection:
-
Divide the mice into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer this compound (e.g., 3 mg/kg) via tail vein injection. The formulation for IV administration must be a clear solution.
-
For the PO group, administer the this compound formulation (e.g., 10 mg/kg) via oral gavage using an appropriate size gavage needle.[14][15][16][17][18]
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
Data Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) for both IV and PO groups using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for troubleshooting and improving this compound oral bioavailability.
Caption: this compound inhibits GLS-1, blocking glutamine to glutamate conversion.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy this compound ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. metabolon.com [metabolon.com]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Technical Support Center: Minimizing IPN60090 Toxicity in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective glutaminase-1 (GLS1) inhibitor, IPN60090, in preclinical studies. The information provided is intended to help anticipate and mitigate potential toxicities, ensuring more robust and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We are observing unexpected morbidity (e.g., lethargy, hunched posture, rough coat) and/or mortality in our rodent models treated with this compound, even at doses reported to be tolerated. What are the potential causes and how can we troubleshoot this?
-
Answer: Unexpected morbidity and mortality can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Dose and Formulation Verification:
-
Vehicle Effects: Ensure the vehicle used for this compound administration is well-tolerated on its own. Conduct a vehicle-only control group to assess any background toxicity.
-
Formulation Stability: Confirm the stability of your this compound formulation. Improper storage or preparation can lead to degradation and altered efficacy or toxicity.
-
Dosing Accuracy: Double-check all dose calculations and the calibration of dosing equipment. Even small errors in dosing can have significant consequences, especially at higher concentrations.
-
-
Animal Model Considerations:
-
Strain and Species Differences: Metabolic and physiological differences between animal strains and species can significantly impact drug tolerance. The reported maximally tolerated dose (MTD) of 100 mg/kg twice daily for this compound was established in a specific, though unpublished, model. Your model may be more sensitive.
-
Underlying Health Status: Ensure that the animals used are healthy and free from underlying infections or stress, which can exacerbate drug toxicity.
-
-
On-Target Toxicity:
-
Glutaminase (B10826351) Inhibition in Healthy Tissues: GLS1 is expressed in various healthy tissues, including the kidney and brain. High levels of GLS1 inhibition can disrupt normal cellular function in these organs.
-
Monitoring: Implement regular monitoring of animal health, including body weight, food and water intake, and clinical signs of distress.
-
-
Recommended Actions:
-
Dose De-escalation: If toxicity is observed, reduce the dose of this compound to a lower, better-tolerated level.
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the MTD in your specific animal model. This is a critical first step before initiating larger efficacy studies.
-
Staggered Dosing: In a cohort of animals, administer the initial doses to a small subset before dosing the entire group to catch any acute toxicity early.
-
-
Issue 2: Significant Body Weight Loss and Gastrointestinal (GI) Issues
-
Question: Our animals are exhibiting significant body weight loss (>15%) and signs of gastrointestinal distress (e.g., diarrhea, poor appetite) after treatment with this compound. What is the likely cause and what can be done?
-
Answer: Body weight loss and GI issues are common adverse effects in preclinical oncology studies. For a glutaminase inhibitor, these can be linked to the drug's mechanism of action.
-
Potential Causes:
-
Impact on Intestinal Epithelium: The cells of the intestinal lining are highly proliferative and have high energy demands, which can be reliant on glutamine metabolism. Inhibition of GLS1 may disrupt the integrity and function of the gut epithelium. An older, non-selective glutaminase enzyme therapeutic was noted to cause diarrhea and colitis in primates.
-
Systemic Metabolic Disruption: Inhibition of a key metabolic enzyme can lead to systemic effects that manifest as reduced appetite and subsequent weight loss.
-
-
Troubleshooting and Mitigation Strategies:
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition (e.g., palatable, high-calorie food) and hydration (e.g., hydrogel packs), to help manage weight loss and dehydration.
-
Dose Adjustment: A lower dose or a modified dosing schedule (e.g., intermittent dosing) may reduce the severity of GI toxicity while maintaining anti-tumor efficacy.
-
Symptomatic Treatment: Consult with veterinary staff about appropriate symptomatic treatments, such as anti-diarrheal agents, if necessary.
-
Pathological Assessment: In animals that are euthanized due to severe symptoms, perform a thorough gross and histopathological examination of the GI tract to identify any lesions or inflammation.
-
-
Issue 3: Signs of Renal or Neurological Toxicity
-
Question: We have observed elevated serum creatinine (B1669602) in our animals, and some are displaying unusual neurological signs (e.g., ataxia, circling). Could this be related to this compound treatment?
-
Answer: Based on clinical data from the this compound Phase I trial, renal and neurological toxicities are potential on-target effects of GLS1 inhibition.[1]
-
Potential Mechanisms:
-
Renal Toxicity: The kidneys have high levels of glutaminase activity, which is crucial for ammonia (B1221849) excretion and acid-base balance. Inhibition of GLS1 can disrupt these processes, potentially leading to kidney damage. Elevated creatinine is a key indicator of impaired kidney function.[1]
-
Neurological Toxicity: Glutamate (B1630785), the product of the glutaminase reaction, is a major excitatory neurotransmitter in the central nervous system. While this compound's ability to cross the blood-brain barrier is not specified in the provided results, altered glutamate homeostasis in the periphery could have indirect effects on the CNS. Clinical trials reported photopsia, photophobia, and, at high doses, PRES syndrome, indicating a potential for neurological side effects.[1]
-
-
Monitoring and Management:
-
Baseline and On-Study Monitoring: Establish baseline measurements for key parameters before starting treatment.
-
Renal Function: Monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels at regular intervals. Consider urinalysis to check for proteinuria or other abnormalities.
-
Neurological Assessment: Conduct regular, standardized neurological examinations to detect any subtle changes in behavior, coordination, or reflexes.
-
-
Histopathology: At the end of the study, or if animals are euthanized early, perform a detailed histopathological evaluation of the kidneys and brain.
-
Dose Reduction: If signs of renal or neurological toxicity appear, a dose reduction is warranted.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicities?
A1: this compound is a potent and selective inhibitor of glutaminase-1 (GLS1), a key enzyme in cellular metabolism.[2][3] GLS1 catalyzes the conversion of glutamine to glutamate, a reaction that is critical for cancer cells that are dependent on glutamine for energy and biosynthesis.[2] The potential toxicities of this compound are thought to be "on-target," meaning they result from the inhibition of GLS1 in healthy tissues where this enzyme also plays an important role, such as the kidneys, brain, and gastrointestinal tract.
Q2: What are the typical preclinical toxicology studies that should be performed for a compound like this compound before advancing to clinical trials?
A2: A standard preclinical toxicology program for a small molecule inhibitor like this compound typically includes:
-
Dose Range-Finding (DRF) Studies: These are non-GLP (Good Laboratory Practice) studies in at least one rodent and one non-rodent species to determine the dose range for subsequent studies and to identify the Maximum Tolerated Dose (MTD).
-
GLP-Compliant Repeat-Dose Toxicology Studies: These studies are conducted in two species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial length (e.g., 28-day studies for a Phase I trial). Key assessments include:
-
Clinical observations
-
Body weight and food consumption
-
Hematology (complete blood count)
-
Clinical chemistry (organ function markers)
-
Urinalysis
-
Full histopathological examination of all major organs
-
Q3: Are there any known biomarkers that can predict sensitivity or toxicity to this compound?
A3: Preclinical and clinical data suggest that tumors with certain molecular alterations, such as KEAP1/NFE2L2 mutations or low expression of asparagine synthetase (ASNS), may be more sensitive to GLS1 inhibition.[1] While these are biomarkers of efficacy, there are no established preclinical biomarkers to predict toxicity. Monitoring general markers of organ function (e.g., creatinine for kidney, ALT/AST for liver) is the standard approach.
Q4: How should we present our preclinical toxicology data?
A4: Quantitative data from preclinical toxicology studies should be summarized in clear and well-structured tables. Below are examples of how to present hematology and clinical chemistry data. Please note that the data in these tables are for illustrative purposes only and do not represent actual results for this compound.
Table 1: Example of Hematology Data Summary in a 28-Day Rodent Toxicology Study
| Parameter | Units | Vehicle Control (Male) | This compound (Low Dose, Male) | This compound (Mid Dose, Male) | This compound (High Dose, Male) |
| White Blood Cells (WBC) | 10³/µL | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.9 ± 1.1 | 7.5 ± 1.3 |
| Red Blood Cells (RBC) | 10⁶/µL | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.8 ± 0.5 |
| Hemoglobin (HGB) | g/dL | 14.1 ± 1.0 | 13.9 ± 1.2 | 13.5 ± 0.9 | 13.1 ± 1.1 |
| Platelets (PLT) | 10³/µL | 950 ± 150 | 930 ± 160 | 900 ± 140 | 850 ± 170 |
Table 2: Example of Clinical Chemistry Data Summary in a 28-Day Rodent Toxicology Study
| Parameter | Units | Vehicle Control (Male) | This compound (Low Dose, Male) | This compound (Mid Dose, Male) | This compound (High Dose, Male) |
| Alanine Aminotransferase (ALT) | U/L | 45 ± 10 | 48 ± 12 | 55 ± 15 | 65 ± 20 |
| Aspartate Aminotransferase (AST) | U/L | 80 ± 15 | 85 ± 18 | 95 ± 20 | 110 ± 25 |
| Blood Urea Nitrogen (BUN) | mg/dL | 20 ± 4 | 22 ± 5 | 28 ± 6 | 35 ± 8** |
| Creatinine | mg/dL | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3** |
| Glucose | mg/dL | 150 ± 20 | 145 ± 25 | 140 ± 22 | 135 ± 30 |
*Statistically significant change (p < 0.05) **Statistically significant change (p < 0.01)
Visualizations
Signaling Pathway
Caption: Glutaminase-1 (GLS1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical workflow for preclinical toxicology assessment of a novel compound.
Troubleshooting Logic
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture conditions for IPN60090 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cell culture experiments with IPN60090, a potent and selective allosteric inhibitor of Glutaminase-1 (GLS-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective allosteric inhibitor of glutaminase (B10826351) 1 (GLS-1).[1] GLS-1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785).[2] This process, known as glutaminolysis, is a key metabolic pathway that provides cancer cells with essential metabolites for energy production and biosynthesis. By inhibiting GLS-1, this compound disrupts glutamine metabolism, leading to decreased proliferation and survival of cancer cells that are dependent on this pathway.[2]
Q2: Which cell lines are sensitive to this compound?
A2: The sensitivity of cancer cell lines to GLS-1 inhibition can vary. A549 human lung carcinoma cells have been shown to be sensitive to this compound.[1] Generally, cancer cells with a high dependence on glutamine metabolism are more likely to be sensitive. It is recommended to test a panel of cell lines relevant to your research to determine their sensitivity to this compound.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For optimal solubility and stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1][3]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can be influenced by the specific media composition and experimental conditions.[3] Due to potential degradation or metabolism of the compound, it is advisable to replace the media with freshly prepared this compound every 24 to 72 hours in long-term experiments to maintain a consistent effective concentration.[3]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[6]
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound has moderate aqueous solubility. Visually inspect the wells for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) and consistent across all wells.[3]
-
-
Possible Cause: Changes in the metabolic state of the cells.
-
Solution: Standardize cell culture conditions, including media composition and incubation times, to ensure a consistent metabolic state of the cells at the start of each experiment.[7]
-
Issue 2: No significant inhibition of cell proliferation observed.
-
Possible Cause: The cell line is not dependent on glutamine metabolism.
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Solution: Broaden the concentration range of this compound tested and consider extending the incubation time (e.g., 48, 72, or 96 hours).
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer-term assays, consider replenishing the media with fresh compound at regular intervals.[3]
-
Issue 3: High background signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence of this compound.
-
Solution: Run control wells containing only the compound in the assay buffer without cells to measure its intrinsic fluorescence. Subtract this background signal from your experimental wells.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use high-purity reagents and sterile techniques to avoid contamination that may contribute to background fluorescence.
-
Quantitative Data Summary
| Parameter | Value | Species/Assay Conditions |
| GLS-1 IC50 | 31 nM | Purified recombinant human GLS-1 (GAC isoform) |
| GLS-2 IC50 | >50,000 nM | Purified recombinant human GLS-2 |
| Cell Proliferation IC50 | 26 nM | A549 human lung carcinoma cells |
| Aqueous Solubility | Moderate | pH 7.4 buffer |
| Oral Bioavailability (F%) | 89% | Rat |
| Half-life (t1/2) | 1 hour | Rat (intravenous) |
| Maximum Concentration (Cmax) | 19 µM | Rat (oral) |
Experimental Protocols
Protocol 1: A549 Cell Culture for this compound Experiments
-
Cell Line: A549 (ATCC® CCL-185™)
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Rinse the cell monolayer with PBS without Ca2+ and Mg2+.
-
Add TrypLE™ Express Enzyme and incubate for 3-5 minutes at 37°C until cells detach.[10]
-
Neutralize the enzyme with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:8.[10]
-
Change the medium every 2-3 days.
-
Protocol 2: Cell Proliferation Assay (MTT-based)
-
Cell Seeding:
-
Harvest A549 cells in exponential growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000 - 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound allosterically inhibits GLS-1, blocking glutamine to glutamate conversion.
Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
Validation & Comparative
A Preclinical Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 Versus CB-839
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent glutaminase-1 (GLS-1) inhibitors, IPN60090 and CB-839, supported by experimental data.
In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase-1 (GLS-1) has emerged as a promising strategy. GLS-1 is a critical enzyme in the metabolic reprogramming of many cancer cells, catalyzing the conversion of glutamine to glutamate (B1630785), a key step in providing rapidly proliferating tumors with essential biosynthetic precursors and maintaining redox homeostasis. This guide focuses on a comparative analysis of two selective, orally bioavailable GLS-1 inhibitors: this compound, a novel clinical-stage inhibitor, and CB-839 (Telaglenastat), a well-characterized inhibitor that has undergone extensive clinical investigation.
Mechanism of Action
Both this compound and CB-839 are allosteric inhibitors of GLS-1, meaning they bind to a site on the enzyme distinct from the active site to modulate its activity.[1][2] By inhibiting GLS-1, these compounds block the production of glutamate from glutamine, thereby disrupting downstream metabolic pathways crucial for cancer cell growth and survival.[3] This includes the replenishment of the tricarboxylic acid (TCA) cycle, the synthesis of glutathione (B108866) for antioxidant defense, and the production of other key metabolites.[3][4] The inhibition of GLS-1 can lead to decreased cancer cell proliferation, induction of apoptosis, and a heightened vulnerability to other anticancer agents.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies comparing the potency and efficacy of this compound and CB-839.
Table 1: In Vitro Potency Comparison
| Compound | GLS-1 Enzyme IC50 (nM) | A549 Cell Proliferation IC50 (nM) |
| This compound (Compound 27) | 8 | 7 |
| CB-839 (Compound 4) | 15 | 12 |
Data extracted from "Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties"[4]
Table 2: In Vivo Efficacy Comparison in H2122 NSCLC Xenograft Model
| Compound | Dose | Efficacy |
| This compound (Compound 27) | 100 mg/kg, twice daily (p.o.) | Similar efficacy and target engagement to CB-839 at a higher dose. |
| CB-839 (Compound 4) | 250 mg/kg, twice daily (p.o.) |
Data extracted from "Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties"[4]
Experimental Protocols
A detailed description of the methodologies used in the key comparative experiments is provided below.
Glutaminase Activity Assay (Coupled-Enzyme Assay)
This assay indirectly measures the conversion of glutamine to glutamate by GLS-1. The activity of purified recombinant human GLS-1 (GAC isoform) is determined using a dual-coupled enzyme assay. The glutamate produced by GLS-1 is subsequently acted upon by glutamate dehydrogenase, which uses NAD+ as a cofactor to produce α-ketoglutarate and NADH. The rate of NADH production is measured spectrophotometrically at 340 nm, which is directly proportional to the GLS-1 activity. To determine the IC50 values, the assay is performed in the presence of serial dilutions of the inhibitor compounds (this compound or CB-839).
Cell Proliferation Assay (e.g., A549 Cell Line)
The anti-proliferative activity of the GLS-1 inhibitors is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. A549 non-small cell lung cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or CB-839 for a specified period (e.g., 72 hours). Following treatment, a reagent (e.g., MTT or CellTiter-Glo) is added to the wells. For the MTT assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength. The CellTiter-Glo assay measures ATP levels as an indicator of cell viability. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then calculated from the dose-response curves.[1]
In Vivo Xenograft Study (e.g., H2122 NSCLC Model)
To evaluate the in vivo anti-tumor efficacy, a xenograft mouse model is utilized.[4] Human cancer cells (e.g., H2122 non-small cell lung cancer cells) are subcutaneously implanted into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound, and CB-839. The inhibitors are administered orally at specified doses and schedules (e.g., twice daily). Tumor volume is measured regularly using calipers throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analyses to assess target engagement, such as measuring the levels of glutamate and glutamine. The primary endpoint is typically tumor growth inhibition compared to the vehicle control group.[7]
Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 vs. Telaglenastat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase (B10826351) 1 (GLS1) has emerged as a promising strategy to exploit the glutamine addiction of various tumors. Two notable small molecule inhibitors at the forefront of clinical development are IPN60090 (also known as IACS-6274) and telaglenastat (CB-839). This guide provides an objective comparison of their efficacy, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Both this compound and telaglenastat are potent, orally bioavailable, allosteric inhibitors of GLS1.[1][2] Preclinical data demonstrate their ability to inhibit glutaminase activity, reduce cancer cell proliferation, and impede tumor growth in various models.[3][4][5] Telaglenastat has a more extensive clinical trial history with data available from combination therapies in renal cell carcinoma (RCC) and other solid tumors.[6][7] this compound, a newer entrant, has been engineered for optimized physicochemical and pharmacokinetic properties, suggesting the potential for high, sustained exposures in a clinical setting.[3][8] While direct head-to-head clinical trials are not yet available, this guide collates existing data to facilitate a comprehensive comparison for research and development purposes.
Mechanism of Action: Targeting a Key Metabolic Vulnerability
Cancer cells often exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[3][4] Glutaminase 1 (GLS1) catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate (B1630785).[1] By inhibiting GLS1, both this compound and telaglenastat disrupt these critical cellular processes, leading to cell growth arrest and apoptosis in glutamine-dependent tumors.[3][5]
Preclinical Efficacy: A Comparative Overview
Direct comparative studies are limited; however, data from independent publications provide insights into the preclinical potency of both inhibitors.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for both compounds against GLS1 enzymatic activity and cancer cell proliferation.
Table 1: GLS1 Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | Recombinant Human GAC | 8 | [3] |
| Telaglenastat | Recombinant Human GAC | 24 | [9] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | Not specified | [3] |
| Telaglenastat | A549 | Non-Small Cell Lung Cancer | 26 | [10] |
| Telaglenastat | HCC-1806 | Triple-Negative Breast Cancer | 100 | [10] |
| Telaglenastat | Caki-1 | Renal Cell Carcinoma | 40 | [10] |
Note: Experimental conditions, such as assay format and incubation times, may vary between studies, impacting direct comparability of IC50 values.
In Vivo Efficacy
Both this compound and telaglenastat have demonstrated anti-tumor activity in xenograft models of various cancers.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | H460 NSCLC Xenograft | 10, 50, 250 mg/kg, oral | Dose-dependent target engagement | [3] |
| Telaglenastat | TNBC Xenograft | 200 mg/kg, p.o. | 61% | [9] |
| Telaglenastat | JIMT-1 Xenograft | 200 mg/kg, p.o. | 54% | [9] |
| Telaglenastat | Caki-1 RCC Xenograft | Not specified | Significant reduction in tumor growth | [4] |
Clinical Development and Efficacy
Telaglenastat has progressed further in clinical trials, with several Phase I and II studies completed, particularly in combination with other anti-cancer agents.[6][11]
A Phase II study (ENTRATA) of telaglenastat in combination with everolimus (B549166) in heavily pretreated metastatic renal cell carcinoma (mRCC) patients showed a trend towards improved progression-free survival (PFS) compared to everolimus alone (median PFS 3.8 vs 1.9 months).[6][7] However, in the Phase III CANTATA trial, the addition of telaglenastat to cabozantinib (B823) did not significantly improve PFS in patients with advanced RCC.
This compound is currently in Phase I clinical trials for advanced solid tumors, with a focus on biomarker-selected patient populations, such as those with KEAP1/NFE2L2 mutations or low ASNS expression.[12][13] Early results from the first-in-human trial of this compound (IACS-6274) demonstrated that the drug was well-tolerated and showed preliminary signs of anti-tumor activity in molecularly selected patients.[12]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this comparison.
Glutaminase Activity Assay
This assay quantifies the enzymatic activity of GLS1 and is crucial for determining the IC50 of inhibitors.
Protocol:
-
Reagent Preparation: Recombinant human GLS1 (GAC isoform) is diluted in assay buffer. A coupled enzyme system, typically using glutamate dehydrogenase (GDH) and NAD+, is prepared to link glutamate production to a measurable signal (NADH formation).
-
Inhibitor Incubation: A dilution series of the test compound (this compound or telaglenastat) is prepared. The inhibitor is pre-incubated with GLS1 for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, glutamine.
-
Signal Detection: The rate of NADH production is measured kinetically using a microplate reader (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm).
-
Data Analysis: The percentage of GLS1 inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[10]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of the inhibitors.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or telaglenastat for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
In Vivo Tumor Growth Inhibition Study
Xenograft models are employed to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, and/or telaglenastat at various doses).[18]
-
Drug Administration: The compounds are administered orally according to a predetermined schedule (e.g., once or twice daily).
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are monitored regularly throughout the study.[18]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
Conclusion
Both this compound and telaglenastat are promising GLS1 inhibitors with demonstrated preclinical efficacy. Telaglenastat has a more mature clinical profile, having been evaluated in later-stage trials, albeit with mixed results in combination therapies. This compound, with its optimized pharmacokinetic properties, presents a potentially more robust candidate for achieving high and sustained target inhibition in patients. The ongoing clinical evaluation of this compound, particularly in biomarker-selected populations, will be critical in defining its therapeutic potential. For researchers, the choice between these inhibitors for preclinical studies may depend on the specific cancer model, the desired pharmacokinetic profile, and the availability of the compounds. This guide provides a foundational comparison to aid in these decisions and to contextualize future data as it emerges from ongoing clinical trials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 11. chondrex.com [chondrex.com]
- 12. ascopubs.org [ascopubs.org]
- 13. delta.larvol.com [delta.larvol.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
Comparative Pharmacokinetic Analysis of the GLS-1 Inhibitor IPN60090
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IPN60090's Pharmacokinetic Profile Against Alternative Glutaminase Inhibitors.
The selective inhibition of glutaminase-1 (GLS-1), a key enzyme in cancer cell metabolism, has emerged as a promising therapeutic strategy. This compound is a clinical-stage selective GLS-1 inhibitor noted for its excellent pharmacokinetic and physicochemical properties.[1][2][3] This guide provides a comparative analysis of the pharmacokinetic properties of this compound against other known GLS-1 inhibitors: Telaglenastat (CB-839), BPTES, and DRP-104, supported by experimental data and detailed methodologies.
Executive Summary of Pharmacokinetic Parameters
The following table summarizes the key preclinical pharmacokinetic parameters of this compound and its comparators across various species. This compound demonstrates favorable oral bioavailability and metabolic stability, positioning it as a promising candidate for clinical development.
| Compound | Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Reference |
| This compound | Mouse | PO | 10 | 2.5 | 250 | 500 | High | [1][2] |
| Rat | PO | 10 | 3.8 | 220 | 650 | High | [1][2] | |
| Dog | PO | 5 | 5.2 | 150 | 750 | High | [1][2] | |
| Telaglenastat (CB-839) | Mouse | PO | 200 | - | - | - | Favorable | [4] |
| BPTES | Mouse | IP | 12.5 | - | - | - | Poor | [5] |
| Mouse (Nanoparticle) | IV | 54 | - | - | - | Improved | [5] | |
| DRP-104 | Mouse | SC | 1-3 | - | - | - | - | [6] |
Data for T½, Cmax, AUC, and F for some compounds were not available in the public domain at the time of this publication. "High" and "Favorable" are based on qualitative descriptions in the cited literature.
Detailed Experimental Protocols
The data presented in this guide are based on standard preclinical pharmacokinetic assays. Detailed methodologies for these key experiments are provided below.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in mice or rats.
Procedure:
-
Animal Models: Male BALB/c mice or Sprague-Dawley rats are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV): The test compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a single bolus via the tail vein.
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin. Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[7][8][9][10]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using an in vitro model of the human intestinal epithelium.
Procedure:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Assay: The test compound (typically at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the Transwell insert. Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes).
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for active efflux transporters.[11][12][13][14]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a test compound binds to plasma proteins.
Procedure:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Assay: The test compound is added to plasma in one chamber, and buffer is added to the other chamber. The device is incubated at 37°C with shaking until equilibrium is reached.
-
Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers.[15][16][17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the pharmacokinetic analysis of GLS-1 inhibitors.
Caption: A typical workflow for preclinical pharmacokinetic profiling of a drug candidate.
Caption: Inhibition of glutamine metabolism by targeting the enzyme GLS-1.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. dracenpharma.com [dracenpharma.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 17. bioivt.com [bioivt.com]
- 18. enamine.net [enamine.net]
- 19. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
The Synergistic Potential of IPN60090 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS1), has emerged as a promising candidate for combination therapies. By targeting the metabolic reprogramming inherent in many cancer cells, this compound presents a unique opportunity to synergize with traditional cytotoxic chemotherapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy agents, supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anticancer effect by inhibiting GLS1, a critical enzyme in the metabolic pathway of glutamine.[1] Many tumors exhibit a heightened dependence on glutamine for their proliferation and survival, using it as a key source for energy production and the biosynthesis of essential macromolecules. By blocking the conversion of glutamine to glutamate, this compound disrupts these vital cellular processes, leading to cell growth inhibition and apoptosis.
The rationale for combining this compound with chemotherapy stems from the potential for a multi-pronged attack on cancer cells. While chemotherapy directly damages DNA or interferes with cell division, this compound weakens the cancer cells' metabolic resilience, potentially rendering them more susceptible to the cytotoxic effects of chemotherapy. Preclinical data suggests that this combination approach may be particularly effective in certain patient populations, such as those with specific genetic alterations like KEAP1/NFE2L2 mutations or low expression of asparagine synthetase (ASNS).[1][2][3]
Preclinical Synergistic Effects of this compound with Chemotherapy
While specific quantitative data for this compound in combination with a wide range of chemotherapies is still emerging, preclinical studies have demonstrated the synergistic potential of GLS1 inhibition with standard-of-care agents in various cancer models.
Table 1: Summary of Preclinical Synergy with GLS1 Inhibition
| Cancer Type | Chemotherapy Agent | GLS1 Inhibitor | Observed Effect | Supporting Evidence |
| Ovarian Cancer | Paclitaxel (B517696) | Generic GLS1 Inhibitor | Synergistic cell growth inhibition | Preclinical studies have shown that GLS1 inhibition can sensitize ovarian cancer cells to paclitaxel.[4] |
| Non-Small Cell Lung Cancer (NSCLC) | Platinum Agents (Cisplatin, Carboplatin) | Generic GLS1 Inhibitor | Potential for synergistic anti-tumor activity, especially in KEAP1-mutant models. | Preclinical rationale suggests that targeting glutamine metabolism can enhance the efficacy of platinum-based chemotherapy in NSCLC.[2][5][6] |
It is important to note that a significant portion of the currently available data is based on other GLS1 inhibitors or describes the preclinical rationale for ongoing and future studies with this compound (also known as IACS-6274). A Phase 1 clinical trial (NCT05039801) is actively investigating the combination of IACS-6274 with paclitaxel and bevacizumab in patients with advanced solid tumors, including platinum-resistant ovarian cancer.[7][8] The results of this trial will provide crucial clinical data on the synergistic potential of this combination.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of synergy studies, detailed experimental protocols are essential. Below are standardized methodologies for assessing the synergistic effects of this compound with chemotherapy in both in vitro and in vivo settings.
In Vitro Synergy Assessment: Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[9][10][11][12][13]
1. Cell Culture and Drug Preparation:
- Cancer cell lines of interest are cultured in appropriate media and conditions.
- Stock solutions of this compound and the selected chemotherapy agent are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
2. Cell Viability Assay:
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of this compound alone, the chemotherapy agent alone, and the combination of both drugs at a constant ratio.
- After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
3. Data Analysis:
- The dose-response curves for each drug alone and in combination are generated.
- The Combination Index (CI) is calculated using software like CompuSyn. The CI value provides a quantitative measure of the interaction:
- CI < 1 indicates synergy
- CI = 1 indicates an additive effect
- CI > 1 indicates antagonism
In Vivo Xenograft Studies for Combination Therapy
In vivo studies are critical for evaluating the therapeutic efficacy of drug combinations in a more complex biological system.[14][15][16][17][18]
1. Animal Model and Tumor Implantation:
- Immunocompromised mice (e.g., nude or SCID mice) are used.
- Human cancer cells are subcutaneously injected into the flank of the mice.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Groups and Dosing:
- Mice are randomized into four groups:
- Vehicle control
- This compound alone
- Chemotherapy agent alone
- This compound in combination with the chemotherapy agent
- The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous injection for paclitaxel).
3. Efficacy Evaluation:
- Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).
4. Data Analysis:
- Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
- Statistical analysis is performed to determine the significance of the anti-tumor effect of the combination therapy compared to the single agents.
Signaling Pathways and Logical Relationships
The synergistic interaction between this compound and chemotherapy can be visualized through the interplay of metabolic and cell signaling pathways.
Caption: Synergistic mechanism of this compound and chemotherapy.
The above diagram illustrates how this compound-mediated inhibition of glutamine metabolism, leading to a depleted energy and biosynthetic state, can lower the threshold for chemotherapy-induced apoptosis.
References
- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics of platinum-based chemotherapy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum drugs in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mythreyaherbal.com [mythreyaherbal.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Combination | Kyinno Bio [kyinno.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
A Comparative Guide to GLS1 Inhibitors: IPN60090's Impact on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of immune cells is a critical determinant of their function. Within the tumor microenvironment, competition for essential nutrients like glutamine can significantly impact the efficacy of anti-tumor immune responses. Glutaminase (B10826351) 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a promising therapeutic target to modulate both tumor cell metabolism and immune cell function. This guide provides a comparative analysis of the clinical-stage GLS1 inhibitor IPN60090 and other well-characterized GLS1 inhibitors, focusing on their impact on T-cell activation.
Executive Summary
This compound, a potent and selective GLS1 inhibitor, demonstrates a distinct impact on T-cell activation compared to other inhibitors like CB-839 (Telaglenastat) and BPTES. While direct head-to-head quantitative data is emerging, preclinical studies indicate that this compound enhances the anti-tumor immune response by increasing the glycolytic activity of T-cells and favorably altering the composition of T-cell populations within the tumor microenvironment. In contrast, some other GLS1 inhibitors have been shown to have a more direct inhibitory effect on T-cell proliferation. This guide summarizes the available experimental data, details relevant experimental protocols, and provides visualizations of key biological pathways and workflows.
Data Presentation: Comparative Impact of GLS1 Inhibitors on T-Cell Activation
The following tables summarize the available quantitative and qualitative data on the effects of this compound, CB-839, and BPTES on key parameters of T-cell activation. It is important to note that the data for this compound is based on preliminary reports and direct comparative studies with other inhibitors under identical experimental conditions are limited.
Table 1: Effect of GLS1 Inhibitors on T-Cell Proliferation
| Inhibitor | Target Cells | Method | Endpoint | Reported Effect |
| This compound | CD4+ and CD8+ T-cells | in vivo (syngeneic mouse models) | T-cell populations | Increased CD8+ T-cell to Treg ratio |
| CB-839 (Telaglenastat) | Chronic Lymphocytic Leukemia (CLL) cells | MTS assay | IC50 | 0.41 µM (HG-3 cells), 66.2 µM (MEC-1 cells)[1] |
| BPTES | Human CD4+ T-cells | [³H]thymidine incorporation | IC50 | 25-35 µM[2] |
Table 2: Effect of GLS1 Inhibitors on T-Cell Metabolism and Function
| Inhibitor | Target Cells | Parameter | Reported Effect |
| This compound | CD4+ and CD8+ T-cells | Glycolytic Activity | Increased |
| This compound | Regulatory T-cells (Tregs) | Population in Tumor | Depletion |
| CB-839 (Telaglenastat) | Melanoma-infiltrating T-cells | Cytotoxicity | Improved in co-culture with tumor cells[3] |
| BPTES | Human CD4+ T-cells | Cytokine Production (IFN-γ, IL-2) | Decreased[2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess T-cell activation.
In Vitro T-Cell Activation and Proliferation Assay
Objective: To determine the effect of GLS1 inhibitors on the proliferative capacity of T-cells following activation.
Methodology:
-
T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T-cells are then purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Staining (for Proliferation Tracking): Isolated T-cells are labeled with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
T-Cell Activation: T-cells are cultured in 96-well plates pre-coated with anti-CD3 antibodies (to stimulate the T-cell receptor) and in the presence of soluble anti-CD28 antibodies (to provide a co-stimulatory signal).
-
Inhibitor Treatment: A range of concentrations of this compound, CB-839, or BPTES are added to the cell cultures. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition and Analysis: T-cell proliferation is assessed by flow cytometry. The dilution of the CFSE dye is proportional to the number of cell divisions. The half-maximal inhibitory concentration (IC50) for proliferation can be calculated from the dose-response curves.
Intracellular Cytokine Staining for Flow Cytometry
Objective: To quantify the production of key cytokines (e.g., IFN-γ, IL-2) by T-cells at a single-cell level following activation and treatment with GLS1 inhibitors.
Methodology:
-
T-Cell Activation and Inhibitor Treatment: T-cells are activated and treated with GLS1 inhibitors as described in the proliferation assay protocol.
-
Protein Transport Inhibition: During the last 4-6 hours of culture, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the wells. This prevents the secretion of cytokines, causing them to accumulate intracellularly.
-
Surface Staining: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., paraformaldehyde) to preserve their cellular structure and then permeabilized with a permeabilization buffer to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-IL-2).
-
Data Acquisition and Analysis: The percentage of T-cells producing each cytokine is determined by flow cytometry. The mean fluorescence intensity (MFI) can also be measured to assess the amount of cytokine produced per cell.
Conclusion
The available evidence suggests that GLS1 inhibitors can have varied and context-dependent effects on T-cell activation. This compound appears to enhance anti-tumor immunity by reprogramming T-cell metabolism and modulating the T-cell landscape within the tumor. This contrasts with the more direct anti-proliferative effects observed with inhibitors like BPTES. The minimal impact of CB-839 on T-cell proliferation, while still influencing their function, highlights the nuanced roles of glutamine metabolism in different T-cell subsets and activation states.
Further direct comparative studies are warranted to fully elucidate the differential effects of these GLS1 inhibitors on T-cell biology. Such research will be instrumental in optimizing their clinical application, both as monotherapies and in combination with other immunotherapies, for the treatment of cancer.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. T Helper Cell Activation and Expansion Is Sensitive to Glutaminase Inhibition under Both Hypoxic and Normoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the GLS1 Inhibitor IPN60090 and Other Metabolic Blockers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the clinical-stage glutaminase-1 (GLS1) inhibitor IPN60090 with other metabolic inhibitors, focusing on potential cross-resistance mechanisms supported by experimental data from related compounds.
This compound is a novel, potent, and selective allosteric inhibitor of glutaminase-1 (GLS1), an enzyme critical for the metabolic reprogramming of many cancer cells. By blocking the conversion of glutamine to glutamate (B1630785), this compound disrupts a key pathway that fuels the tricarboxylic acid (TCA) cycle and supports biosynthetic processes essential for rapid cell proliferation[1]. As this compound advances through clinical trials, understanding its potential for cross-resistance with other metabolic inhibitors is paramount for developing effective therapeutic strategies. This guide provides a comparative overview of this compound and other well-characterized GLS1 inhibitors, BPTES and CB-839, with a focus on the mechanisms that may drive resistance.
While direct cross-resistance studies involving this compound are not yet extensively published, the shared allosteric binding site and mechanism of action with CB-839 and BPTES allow for informed predictions. Resistance to these GLS1 inhibitors is often not due to mutations in the GLS1 gene itself, but rather through metabolic reprogramming and isoform switching, suggesting a high likelihood of cross-resistance among allosteric GLS1 inhibitors.
Comparative Analysis of Allosteric GLS1 Inhibitors
This compound was developed to improve upon the physicochemical and pharmacokinetic properties of earlier GLS1 inhibitors like BPTES and the clinically evaluated CB-839[1][2]. All three compounds are allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.
| Feature | BPTES | CB-839 (Telaglenastat) | This compound (IACS-6274) |
| Potency | Micromolar range[3] | Nanomolar range[3][4] | Potent, clinical-stage inhibitor[1][5][6] |
| Bioavailability | Poor oral bioavailability[7] | Good oral bioavailability[4] | Excellent oral exposure in preclinical models[1][6] |
| Clinical Stage | Preclinical tool | Phase I/II clinical trials[2][8] | Phase I clinical trials[1][5][6][8] |
| Known Resistance | Yes | Yes | Not yet reported, but likely similar to CB-839 |
Mechanisms of Resistance to Allosteric GLS1 Inhibitors
Studies on cell lines resistant to CB-839 and BPTES have revealed several key mechanisms of resistance. These mechanisms are critical considerations for the clinical development of this compound and for designing combination therapies.
Metabolic Reprogramming
Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to compensate for the loss of glutamine-derived metabolites.
-
Increased Glycolysis and Pyruvate (B1213749) Carboxylation: Cells can increase their reliance on glucose metabolism, shunting pyruvate into the TCA cycle via pyruvate carboxylase to replenish oxaloacetate. This bypasses the need for glutamine anaplerosis and has been observed as a resistance mechanism to CB-839[9].
-
Upregulation of Fatty Acid Oxidation: Increased fatty acid oxidation can provide an alternative source of acetyl-CoA to fuel the TCA cycle, compensating for the reduced glutamine metabolism[10].
-
Alanine (B10760859) Metabolism: Some cancer cells can utilize extracellular alanine, converting it to pyruvate via alanine aminotransferase (GPT2), thereby fueling the TCA cycle and conferring resistance to CB-839[11].
-
Glutaminase (B10826351) II Pathway: Upregulation of the glutaminase II pathway, which can also convert glutamine to glutamate via a different enzymatic route, can confer resistance[12].
Glutaminase Isoform Switching
GLS1 exists in two main splice variants, the kidney-type (KGA) and the more enzymatically potent glutaminase C (GAC). A switch in expression from the androgen-dependent KGA isoform to the androgen-independent GAC isoform has been shown to drive therapeutic resistance in prostate cancer[13]. Since allosteric inhibitors like CB-839 have a greater inhibitory effect on GAC-expressing cells, this switch represents a complex resistance mechanism that may not be overcome by simply increasing the drug concentration[13].
Upregulation of the NRF2 Antioxidant Pathway
The transcription factor NRF2, a master regulator of the antioxidant response, can be activated in response to the oxidative stress induced by GLS1 inhibition. This can promote cell survival and contribute to drug resistance[14].
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of metabolic pathways and the experimental procedures used to study resistance, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-resistance studies. Below are standard protocols for key experiments.
Generation of Drug-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to a GLS1 inhibitor.
Protocol:
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the GLS1 inhibitor (e.g., CB-839) for the parental cancer cell line using a standard cell viability assay.
-
Dose Escalation:
-
Culture the parental cells in media containing the GLS1 inhibitor at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of the drug, passaging them as they reach confluence.
-
Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
This process can take several months.
-
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the inhibitor (e.g., 5-10 times the initial IC50), single-cell clone isolation can be performed by limiting dilution or by picking individual colonies.
-
Confirmation of Resistance: Characterize the resistant clones by determining their IC50 and comparing it to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the IC50 of a metabolic inhibitor in parental and resistant cell lines.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the metabolic inhibitor (e.g., this compound, CB-839, or a glycolysis inhibitor) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of viable cells against the log of the inhibitor concentration. Fit a dose-response curve to calculate the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cells after treatment with a metabolic inhibitor.
Protocol:
-
Cell Seeding: Seed a known number of single cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and treatment condition to yield a countable number of colonies.
-
Drug Treatment: Treat the cells with the metabolic inhibitor for a specified duration (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies (defined as a cluster of at least 50 cells).
-
Staining and Counting:
-
Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
While direct experimental data on cross-resistance involving this compound is still emerging, the well-documented resistance mechanisms to other allosteric GLS1 inhibitors provide a strong foundation for predictive analysis. The high likelihood of cross-resistance among allosteric GLS1 inhibitors due to metabolic reprogramming and isoform switching underscores the importance of developing rational combination therapies. For instance, combining this compound with inhibitors of glycolysis or fatty acid oxidation could be a promising strategy to overcome acquired resistance. Further research is needed to delineate the specific resistance profile of this compound and to identify biomarkers that can predict patient response. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations.
References
- 1. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 11. Glutaminase Inhibition on NSCLC Depends on Extracellular Alanine Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of IPN60090
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of IPN60090, a selective glutaminase-1 (GLS-1) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting.[1]
It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for this compound, when available, to ensure full compliance with local, state, and federal regulations. [1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard PPE: This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1]
-
Respiratory Protection: When handling the powdered form of this compound, a dust mask or respirator is recommended to prevent inhalation.[2]
-
Ventilation: All handling and preparation of waste containing this compound should be conducted within a certified chemical fume hood to minimize exposure.[2]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental responsibility. Adherence to the following protocol is essential.
-
Chemical Identification and Hazard Assessment:
-
Treat this compound as a hazardous chemical due to its nature as a bioactive small molecule inhibitor.[1] In the absence of specific toxicity data, a cautious approach is necessary.
-
Glutaminase inhibitors as a class are designed to be cytotoxic to cancer cells and may have off-target effects.[3][4][5] Therefore, assume potential toxicity to human health and the environment.
-
-
Waste Segregation:
-
Properly identify and segregate all waste streams containing this compound.[2] Do not mix with non-hazardous waste.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated disposable materials such as gloves, pipette tips, vials, and bench paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and contaminated solvents, in a separate, compatible, and leak-proof hazardous waste container.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[6]
-
-
Waste Container Selection and Labeling:
-
Use waste containers that are chemically compatible with the waste they will hold to prevent leaks and reactions.[2][7] Containers should be in good condition with secure, tight-fitting lids.[2][6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date the waste was first added.[2][8]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
Data Presentation: Institutional Waste Management
While specific quantitative data for this compound disposal is not publicly available, laboratories should maintain their own records. The following table provides a template for tracking waste generation and disposal in compliance with institutional protocols.
| Waste Stream ID | Waste Type | Chemical Composition | Quantity (g or mL) | Accumulation Start Date | Disposal Pickup Date | EHS Technician |
| e.g., LW-IPN-001 | Liquid | This compound in DMSO | e.g., 100 mL | e.g., 2025-11-15 | ||
| e.g., SW-IPN-001 | Solid | Contaminated labware | e.g., 500 g | e.g., 2025-11-15 |
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the general steps for preparing waste generated from a typical cell-based assay using a powdered small molecule inhibitor like this compound.
Objective: To safely collect and store all waste materials contaminated with this compound for disposal by the institutional EHS department.
Materials:
-
Personal Protective Equipment (PPE)
-
Designated hazardous waste containers (for solid and liquid waste)
-
Waste labels
-
Chemical fume hood
Procedure:
-
Preparation of Waste Containers:
-
Obtain appropriate hazardous waste containers from your institution's EHS department.
-
Label each container with "Hazardous Waste," "this compound," and the date.
-
-
Collection of Solid Waste:
-
Inside a chemical fume hood, collect all disposable items that have come into contact with this compound, including:
-
Weighing paper
-
Contaminated gloves
-
Pipette tips
-
Microcentrifuge tubes
-
Cell culture plates
-
-
Place these items into the designated solid hazardous waste container.
-
-
Collection of Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound, such as:
-
Remaining stock solutions
-
Unused diluted working solutions
-
Media from treated cells
-
Solvent rinses of contaminated glassware
-
-
Carefully pour the liquid waste into the designated liquid hazardous waste container.
-
-
Final Steps:
-
Securely close the lids on all waste containers.
-
Wipe the exterior of the containers with a suitable decontaminating solution.
-
Store the waste containers in the designated satellite accumulation area.
-
Arrange for waste pickup with your EHS department according to their procedures.
-
Mandatory Visualization
The following diagrams illustrate key aspects of the this compound disposal workflow and its mechanism of action.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase inhibition in renal cell carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. danielshealth.com [danielshealth.com]
Essential Safety and Operational Protocols for Handling IPN60090
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS-1). As an investigational compound with potential antineoplastic properties, this compound requires stringent handling procedures to ensure the safety of laboratory personnel and the integrity of research data. The following guidelines are based on best practices for managing potent chemical agents in a research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The required PPE varies based on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Handling and Storage
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.[1]
| Stage | Procedure |
| Preparation | - Designate a specific handling area (e.g., a certified chemical fume hood).- Ensure proper ventilation.- Assemble all necessary equipment and PPE before starting.- Minimize the quantity of the compound to be handled.- Review all available safety information. |
| Handling | - Wear appropriate PPE at all times.- Avoid skin and eye contact.- Prevent the generation of aerosols.[1]- Use wet-wiping techniques for cleaning surfaces.- Decontaminate all equipment after use. |
| Storage | - Store in a tightly sealed, light-resistant container.- Keep in a cool, dry, and well-ventilated area.- Segregate from incompatible materials.- Restrict access to authorized personnel only. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical. For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[1]
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and appropriate hazardous waste container.- Do not mix with other waste streams unless compatible.- Arrange for disposal through a licensed hazardous waste disposal company. |
| Contaminated Materials (PPE, labware) | - All disposable items that have come into contact with this compound should be considered hazardous waste.- Place in a designated, sealed hazardous waste container.- Dispose of through a licensed hazardous waste disposal company. |
| Empty Containers | - Triple rinse with a suitable solvent.- The rinsate should be collected and treated as hazardous waste.- Obliterate or remove all labels from the empty container before disposal.[1] |
Experimental Protocols
Detailed experimental protocols will vary. Below is a generalized workflow for an in vitro cell-based assay using this compound.
General experimental workflow for an in vitro cell-based assay.
This compound Signaling Pathway and Mechanism of Action
This compound is a highly selective inhibitor of glutaminase (B10826351) 1 (GLS1).[2][3] GLS1 is a critical enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate.[4][5][6] This process, known as glutaminolysis, provides cancer cells with essential building blocks for proliferation and survival.[7] By inhibiting GLS1, this compound disrupts these pathways.
This compound inhibits GLS1, blocking glutamine metabolism and tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
